Pantoprazole-d7 Sodium Salt (d6 Major)
Description
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Properties
Molecular Formula |
C₁₆H₇D₇F₂N₃NaO₄S (major) |
|---|---|
Molecular Weight |
412.39 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Selection and Validation of Deuterated Internal Standards for Pantoprazole Bioanalysis: A Comparative Study of Pantoprazole-d7 and Pantoprazole-d6
Abstract
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard for achieving accuracy and precision. This is particularly critical in regulated drug development, where data integrity is paramount. Pantoprazole, a widely prescribed proton-pump inhibitor, requires robust bioanalytical methods for pharmacokinetic and bioequivalence studies.[1][2] The choice of its deuterated internal standard—most commonly Pantoprazole-d6 or Pantoprazole-d7—is a critical decision in method development. This guide provides a detailed technical comparison of these two internal standards, exploring the core scientific principles that differentiate them and offering a field-proven framework for their evaluation and validation.
Introduction: The Foundational Role of Internal Standards in Pantoprazole Bioanalysis
Pantoprazole is a benzimidazole derivative that irreversibly inhibits the H+/K+ ATP pump in gastric parietal cells, effectively reducing gastric acid secretion.[1][2] Its quantification in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
LC-MS/MS methods offer unparalleled sensitivity and selectivity for this task, but are susceptible to variability from multiple sources, including sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument drift.[5] An internal standard (IS) is introduced at a known concentration to every sample at the beginning of the workflow to normalize these variations. A deuterated IS, which is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium, is the ideal choice.[6][7] It co-elutes chromatographically and experiences nearly identical ionization effects as the analyte, allowing the ratio of their signals to provide a highly accurate and precise measurement.[8]
This guide delves into the nuanced differences between Pantoprazole-d7 and Pantoprazole-d6, moving beyond simple mass difference to explore the critical implications of deuteration patterns on metabolic stability, chromatographic behavior, and overall method robustness.
Pantoprazole: Structure and Metabolic Fate
A clear understanding of Pantoprazole's structure and metabolism is a prerequisite for making an informed choice of internal standard.
2.1. Chemical Structure
Pantoprazole, (RS)-6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazole, is a chiral sulfoxide.[1]
Caption: Chemical structure of Pantoprazole.[9][10]
2.2. Metabolic Pathways
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 system. The two main pathways are:
-
Demethylation: Primarily mediated by the CYP2C19 enzyme, which removes methyl groups from the dimethoxypyridine moiety, followed by sulfation.[1][3][4]
The metabolites of pantoprazole are considered to have no significant pharmacological activity.[3] The critical takeaway for IS selection is that the methoxy groups on the pyridine ring are primary sites of metabolism .
Core Directive: Comparing Pantoprazole-d7 and Pantoprazole-d6
Commercially available deuterated standards for Pantoprazole typically feature deuterium substitution on the two methoxy groups of the pyridine ring.
Caption: Common deuteration sites for Pantoprazole internal standards.
3.1. Structural and Mass Differences
The fundamental difference lies in the number and location of deuterium atoms.
-
Pantoprazole-d6: Typically involves the replacement of all six hydrogen atoms on the two methoxy groups with deuterium (-OCD₃). This provides a mass increase of 6 Da over the unlabeled analyte.[11]
-
Pantoprazole-d7: This is often supplied as a mixture where the d6 isotopologue is the major component, with additional deuterium atoms incorporated elsewhere, such as on the pyridine ring itself.[12][13][14] This provides a nominal mass increase of 7 Da.
| Feature | Pantoprazole-d6 | Pantoprazole-d7 (d6 Major) | Rationale & Significance |
| Nominal Mass Shift | +6 Da | +7 Da | A larger mass shift (>3 Da) is preferred to minimize potential signal interference from the natural isotopic abundance (¹³C, ¹⁵N) of the analyte. Both d6 and d7 provide an excellent mass shift.[8] |
| Primary Deuteration Site | Both methoxy groups (-OCD₃) | Both methoxy groups (-OCD₃) | This is a critical location, as it is a primary site of metabolism. |
| Isotopic Purity | Must be high (typically >98%) | Must be high (typically >98%) | Low isotopic purity can lead to the presence of unlabeled analyte in the IS, causing a positive bias at the lower limit of quantification (LLOQ).[7] |
3.2. The Kinetic Isotope Effect (KIE) and Metabolic Stability
This is the most significant differentiator from a biochemical perspective. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, it requires more energy to break a C-D bond, leading to a slower rate of reaction at that position. This phenomenon is known as the Kinetic Isotope Effect (KIE).[15][16]
Since both Pantoprazole-d6 and -d7 are deuterated at the methoxy groups—the primary sites for CYP2C19-mediated demethylation—the metabolism of the internal standard at these positions will be slower than that of the unlabeled analyte.[17]
3.3. Potential for Metabolic Switching
When a primary metabolic pathway is slowed by the KIE, the drug's metabolism may be rerouted through alternative, previously minor, pathways.[16][18][19] In the case of Pantoprazole, if CYP2C19-mediated demethylation is inhibited by deuteration, metabolism might shift more towards the CYP3A4 oxidation pathway.
-
Why this matters: If this "metabolic switching" occurs to a significant extent, the internal standard will no longer be a perfect proxy for the analyte. The analyte and IS would be cleared through different metabolic routes at different rates, compromising the core principle of isotope dilution and leading to inaccurate quantification.
3.4. Chromatographic Isotope Effect
Highly deuterated compounds can sometimes exhibit slightly different chromatographic retention times than their non-deuterated counterparts, typically eluting marginally earlier in reversed-phase liquid chromatography.[20]
-
Why this matters: If the analyte and the IS do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from the biological matrix as it elutes from the column. This "differential matrix effect" can negate the benefits of using a SIL-IS and introduce variability and inaccuracy.[20][21] While the difference between d6 and d7 is likely minimal, this effect must be carefully evaluated during method validation.
Experimental Validation: A Self-Validating Protocol
Regardless of the choice between d6 and d7, a rigorous validation is required to demonstrate its suitability, in accordance with regulatory guidelines from bodies like the FDA and EMA.[22][23]
Caption: Experimental workflow for internal standard validation.
Step-by-Step Methodology for IS Validation:
-
IS Purity and Crosstalk Assessment:
-
Objective: To ensure the IS does not contain impurities that interfere with the analyte and to quantify any contribution of the IS signal to the analyte signal (and vice-versa).
-
Protocol:
-
Prepare a high-concentration solution of the IS in a clean solvent.
-
Acquire data monitoring the mass transition of the unlabeled analyte. The response should be negligible, typically less than 0.1% of the IS response, and must not contribute more than 20% to the LLOQ response.[24]
-
Prepare a solution of the analyte at the Upper Limit of Quantification (ULOQ).
-
Acquire data monitoring the mass transition of the IS. The response should be less than 5% of the average IS response in study samples.[24]
-
-
-
Selectivity and Matrix Effect Evaluation:
-
Objective: To confirm that the IS behaves like the analyte across different sources of biological matrix and does not suffer from differential matrix effects.
-
Protocol (based on Matuszewski et al.):
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A (Neat): Analyte and IS spiked into a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the matrix before the extraction process begins.
-
-
Analyze all samples and calculate the Matrix Factor (MF) and IS-Normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤15%. During this analysis, visually inspect the chromatograms to confirm precise co-elution of the analyte and IS peaks.
-
-
-
Stability Evaluation:
-
Objective: To ensure the IS does not degrade during sample handling and storage.
-
Protocol:
-
Analyze QC samples containing the IS that have been subjected to various conditions:
-
Bench-top stability: Left at room temperature for the expected duration of sample preparation.
-
Freeze-thaw stability: Subjected to multiple freeze-thaw cycles (typically 3-5).
-
Long-term stability: Stored at the intended storage temperature for an extended period.
-
-
Acceptance Criteria: The response of the IS should remain consistent (typically within ±15%) compared to freshly prepared samples.
-
-
Synthesis and Conclusion: Making the Final Decision
| Parameter | Pantoprazole-d6 | Pantoprazole-d7 | Senior Scientist's Verdict |
| Mass Separation | Excellent (+6 Da) | Excellent (+7 Da) | Both are highly effective at avoiding isotopic crosstalk. The +7 Da shift of d7 offers a marginal theoretical advantage, but +6 Da is more than sufficient for modern triple quadrupole instruments. |
| Metabolic Stability (KIE) | High | High | Both are deuterated at the primary metabolic sites, slowing demethylation. This is generally a desirable trait for an IS as it prevents its premature degradation. |
| Risk of Metabolic Switching | Present, but likely low | Present, but likely low | Because both standards are deuterated at the same primary metabolic sites, the risk profile is similar. Rigorous validation is key to demonstrating that the IS tracks the analyte accurately despite the KIE. |
| Risk of Chromatographic Shift | Low | Low to Moderate | The higher degree of deuteration in d7 could theoretically lead to a slightly greater retention time shift compared to d6. This must be empirically tested; perfect co-elution is the goal. |
Final Recommendation:
Both Pantoprazole-d6 and Pantoprazole-d7 are high-quality candidates for use as internal standards in the bioanalysis of Pantoprazole. There is no universal "better" choice; the optimal standard is the one that demonstrates superior performance within a specific, validated analytical method.
From a practical standpoint, Pantoprazole-d6 is often an excellent and highly reliable choice. It provides a substantial mass shift and the KIE at the methoxy groups often stabilizes the molecule without significant, detrimental metabolic switching or chromatographic shifts.
Pantoprazole-d7 may be considered if there is a specific concern about isotopic crosstalk or if method development reveals it provides better tracking of the analyte. However, its potentially greater chromatographic shift must be carefully managed.
Ultimately, the decision must be data-driven. The validation protocols described herein provide the definitive framework for making an evidence-based selection. The Senior Application Scientist's role is not to advocate for one molecule over the other in the abstract, but to insist on a rigorous, empirical validation process that proves the chosen internal standard is fit for purpose, ensuring the generation of reliable, high-integrity data for critical drug development decisions.
References
[1] Pantoprazole - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link] [2] Singh, P., & Terrell, J.M. (2025, July 6). Pantoprazole. In StatPearls. StatPearls Publishing. [6] ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [7] ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. [8] AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [3] Pfizer Medical - US. (n.d.). PROTONIX® (pantoprazole sodium) Clinical Pharmacology. [5] A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. [25] Free Essay Example for Students. (2024, May 26). Pantoprazole Pharmacokinetics and Pharmacodynamics. [4] U.S. Food and Drug Administration. (n.d.). Protonix (pantoprazole sodium) tablets, Drug Label. Retrieved from accessdata.fda.gov. [15] BenchChem. (2025). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [9] National Center for Biotechnology Information. (n.d.). Pantoprazole. PubChem Compound Database. Retrieved from [Link] [26] Jones, G., & Jones, R. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [18] Cerasoli, E., et al. (2022). Metabolic switch of the deuterated doxophyllines. ResearchGate. BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. [16] Al-Zoubi, R.M., et al. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [21] ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [17] deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. [27] U.S. Food and Drug Administration. (n.d.). Protonix. Retrieved from accessdata.fda.gov. [19] Cerasoli, E., et al. (2022, July 14). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. PubMed. [22] U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [24] WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. [20] Hewavitharana, A.K. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC. [28] Al-Huniti, M.H., et al. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [10] ResearchGate. (n.d.). Chemical structure of pantoprazole. Retrieved from [Link] [29] Dagan, S., & Zisman, E. (1997, April 15). Hydrogen/Deuterium Exchange To Differentiate Fragment Ions from Pseudomolecular Ions by Electrospray Tandem Mass Spectrometry. Analytical Chemistry. [30] EMBL-EBI. (n.d.). pantoprazole (CHEBI:7915). [31] Ashtekar, S., et al. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega. [23] ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [32] Semantic Scholar. (2019, March 1). of pantoprazole sodium sesquihydrate. [33] Chemistry Stack Exchange. (2020, June 18). Stronger ESI signal for deuterated substances. [34] Adamowicz, P., & Wrzesień, W. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? TrAC Trends in Analytical Chemistry. [11] Klivon. (n.d.). Pantoprazole-d6 | CAS Number 922727-65-9. [35] Ivanisevic, J., et al. (2011). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC. [36] Scribd. (2019, January 10). Pantoprazoly Synthesis. [37] ResearchGate. (2025, August 8). Recent Progress in Preparation of S-Pantoprazole. [38] Metrology and Measurement Systems. (2025, August 13). Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. [39] ACS Publications. (2021, August 9). Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. [40] Google Patents. (n.d.). WO2005044815A1 - Method for the synthesis of pantoprazole and intermediates. [41] CNKI. (n.d.). Synthesis of pantoprazole sodium. [42] Google Patents. (n.d.). CN113072539A - Chemical synthesis method of pantoprazole dimer. [43] ResearchGate. (n.d.). Synthesis scheme of pantoprazole Sodium. [44] MedChemExpress. (n.d.). Pantoprazole sulfone-d6 (major) | Stable Isotope. [12] Santa Cruz Biotechnology. (n.d.). Pantoprazole-D7 Sodium Salt (D6 Major). [13] Pharmaffiliates. (n.d.). Chemical Name : Pantoprazole-d7 Sodium Salt (d6 Major). [14] Fisher Scientific. (n.d.). Pantoprazole-d7 Sodium Salt (d6 Major), TRC 1 mg. [45] USP-NF. (2019, April 26). Pantoprazole Sodium Delayed-Release Tablets.
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Technical Whitepaper: Pantoprazole-d7 Sodium Salt
This technical guide provides an in-depth analysis of Pantoprazole-d7 Sodium Salt , focusing on its application as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical workflows.
High-Precision Internal Standards for DMPK and Bioanalysis
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Pantoprazole-d7 Sodium Salt is a deuterated analog of the proton pump inhibitor (PPI) Pantoprazole. It is primarily utilized as an Internal Standard (IS) in LC-MS/MS quantification to compensate for matrix effects, extraction efficiency, and ionization variability.
Nomenclature and CAS Registry
Unlike common commodity chemicals, stable isotopes often do not have unique CAS numbers assigned for every specific labeling pattern (e.g., d3, d6, d7). In regulatory and commercial contexts, they are frequently referenced by the CAS number of the unlabeled parent compound, with a specific product code denoting the isotopic modification.
| Parameter | Technical Detail |
| Chemical Name | Sodium 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole-d7 |
| CAS Number (Unlabeled Parent) | 138786-67-1 (Sodium Sesquihydrate) 102625-70-7 (Free Acid) |
| CAS Number (Deuterated) | Not Specifically Assigned (Commercially identified as Pantoprazole-d7 Sodium) |
| Molecular Formula | C₁₆H₇D₇F₂N₃NaO₄S |
| Molecular Weight | ~412.39 g/mol (Salt) / ~390.4 g/mol (Free Base eq.)[1][2] |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol; sparingly soluble in acetonitrile. |
Isotopic Labeling Architecture
The "d7" designation typically refers to the incorporation of deuterium atoms at metabolically stable positions to prevent "back-exchange" during analysis.
-
Label Location: Typically involves the two methoxy groups on the pyridine ring (-OCD₃ x 2 = d6) plus one additional proton (often the methine or aromatic proton), or a specific ring-deuteration pattern.
-
Mass Shift: The +7 Da mass shift (m/z 391.1 vs. 384.1) provides a clean spectral window, avoiding interference from the naturally occurring M+1 and M+2 isotopes of the analyte.
Synthesis & Metabolic Logic (Expertise & Experience)
The selection of Pantoprazole-d7 over d3 or d6 is often driven by the need to shift the precursor ion mass further away from isobaric interferences or to track specific metabolic pathways where a d3 label might be lost (e.g., O-demethylation).
Metabolic Stability of the Label
Pantoprazole undergoes extensive metabolism via CYP2C19 (demethylation) and CYP3A4 (sulfoxidation).
-
Risk: If the label is solely on the methoxy groups (d6), metabolic studies tracking the demethylated metabolite (4'-desmethylpantoprazole) would result in the loss of the label, rendering the IS invisible for that specific metabolite.
-
Solution: For pure PK quantification of the parent drug, d7 (methoxy-labeled) is superior due to the larger mass difference. However, for metabolic flux analysis, ring-labeled isotopes are preferred.
Visualization: Metabolic Pathways & Label Retention
The following diagram illustrates the primary metabolic fate of Pantoprazole and where the label retention is critical.
Figure 1: Metabolic pathways of Pantoprazole mediated by CYP2C19 and CYP3A4. The integrity of the internal standard depends on the position of the deuterium label relative to the metabolic site.
Bioanalytical Workflow (LC-MS/MS)
This protocol outlines a self-validating LC-MS/MS method for quantifying Pantoprazole in human plasma using Pantoprazole-d7 as the Internal Standard.
Sample Preparation (Protein Precipitation)[7][8]
-
Rationale: Pantoprazole is acid-labile. Traditional acid precipitation (TCA/Perchloric acid) causes degradation. Methanol precipitation is chosen to maintain neutral pH during extraction.
Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Pantoprazole-d7 working solution (500 ng/mL in 50% Methanol).
-
Precipitation: Add 200 µL of ice-cold Methanol (100%).
-
Agitation: Vortex for 60 seconds (High speed).
-
Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 3 minutes.
Mass Spectrometry Settings (MRM)
The method uses Positive Electrospray Ionization (ESI+). The transition monitors the cleavage of the sulfoxide bond, yielding the benzimidazole fragment.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Pantoprazole | 384.1 [M+H]⁺ | 200.1 | 15 | 100 |
| Pantoprazole-d7 | 391.1 [M+H]⁺ | 200.1 | 15 | 100 |
Note: If the d7 label is located on the pyridine/methoxy moiety, the product ion (benzimidazole core) remains at m/z 200.1 for both analyte and IS. This confirms the label is on the neutral loss fragment.
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow ensuring pH stability and isotopic tracking.
Handling, Stability & Storage
Light Sensitivity (Critical)
Pantoprazole and its salts are highly photosensitive , degrading rapidly into brown-colored sulfone/sulfide impurities upon exposure to UV/VIS light.
-
Protocol: All handling must occur under monochromatic sodium light (yellow light) or in amber glassware wrapped in aluminum foil.
Hygroscopicity
The sodium salt form is hygroscopic.
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Weighing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation, which alters the stoichiometric weight (and thus the concentration accuracy of the IS stock).
References
-
United States Pharmacopeia (USP). Pantoprazole Sodium Monograph. USP-NF.
-
Challa, B. R., et al. (2010). "Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS."[3] Journal of Chromatography B, 878(19), 1499-1505.
-
Santa Cruz Biotechnology. Pantoprazole-d7 Sodium Salt Product Data.[1][6]
-
Ramakrishna, N. V. S., et al. (2005). "Rapid, sensitive and specific LC-MS/MS method for the quantification of pantoprazole in human plasma."[4] Journal of Chromatography B, 823(2), 189-194.
-
Clearsynth. Pantoprazole-d7 Sodium Salt Technical Sheet.
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Isotopic purity of Pantoprazole-d7 Sodium Salt (d6 Major)
Technical Guide: Isotopic Purity & Bioanalytical Application of Pantoprazole-d7 Sodium Salt (d6 Major)
Executive Summary
In high-sensitivity LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the linchpin of quantitative accuracy. This guide addresses the specific technical nuances of Pantoprazole-d7 Sodium Salt (d6 Major) . Unlike standard "pure" isotopologues, the "d6 Major" designation indicates a complex isotopic distribution where the hepta-deuterated (d7) species is the nominal target, but the hexa-deuterated (d6) species predominates the mass spectrum.
This phenomenon—often driven by labile deuterium exchange or synthetic limitations—requires a specialized approach to Isotopic Purity Assessment , MRM Transition Selection , and Cross-Talk Validation to prevent bioanalytical bias.
Part 1: The Isotope Mechanics of "d6 Major"
Structural Basis & Labeling Topology
Pantoprazole (C16H15F2N3O4S) contains multiple sites for stable isotope labeling. The "d6 Major" specification typically arises from the following labeling strategy:
-
Primary Labeling (Stable): Two trideuteromethoxy groups (
) on the pyridine and benzimidazole moieties.[1] This provides 6 stable deuterium atoms ( ). -
Secondary Labeling (Labile/Incomplete): A 7th deuterium atom, often targeted at the benzimidazole ring or the methine bridge.
-
The Anomaly: If the 7th deuterium is located on an exchangeable position (e.g., the benzimidazole nitrogen prior to salt formation) or if the synthetic yield of the 7th position is low, the resulting mass spectrum exhibits a Gaussian distribution centered at M+6 rather than M+7.
The "Sodium Salt" Factor
Pantoprazole Sodium is formed by the deprotonation of the benzimidazole nitrogen. If the "d7" precursor included a deuterium at this N-position (
Technical Insight: For "d6 Major" lots, the bioanalyst must treat the material effectively as Pantoprazole-d6 for MRM selection, while rigorously quantifying the d0 (unlabeled) impurity to ensure it does not interfere with the analyte.
Part 2: Critical Quality Attributes (CQAs)
To validate this IS for regulated bioanalysis (FDA/ICH M10), you must characterize the isotopic envelope.
Isotopic Purity vs. Chemical Purity
-
Chemical Purity: The % of Pantoprazole vs. related substances (sulfone, sulfide).
-
Isotopic Purity: The % of the specific isotopologue (d6/d7) relative to all other isotopic forms (d0, d1...d5).
Table 1: Theoretical vs. Observed Isotopic Distribution (Hypothetical Lot)
| Isotopologue | Mass Shift | Origin | Criticality |
| d0 (Unlabeled) | M+0 | Residual starting material | CRITICAL: Must be < 0.5% (IS interference on Analyte).[1] |
| d1 - d5 | M+1 to M+5 | Incomplete deuteration | Low: Reduces IS signal but affects accuracy less.[1] |
| d6 | M+6 | Primary labeled species | Major: The target quantifier peak.[1] |
| d7 | M+7 | Fully labeled species | Minor: Present but less abundant than d6.[1] |
Part 3: Experimental Protocol – Isotopic Purity Determination
Objective: Quantify the contribution of unlabeled Pantoprazole (d0) in the Pantoprazole-d7 (d6 Major) raw material using High-Resolution Mass Spectrometry (HRMS).
Materials & Equipment
-
Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000 FWHM).[1]
-
Solvent: LC-MS Grade Methanol (avoid protic solvents that promote exchange if analyzing the solid directly, though Pantoprazole is stable in MeOH).[1]
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1 mg of IS in 10 mL Methanol (100 µg/mL).
-
Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Direct Infusion/Flow Injection: Infuse at 10 µL/min into the ESI source.
-
Acquisition:
-
Deconvolution Calculation:
-
Extract intensities (
) for peaks at m/z 384.1 (d0), 390.1 (d6), and 391.1 (d7). -
Calculate % d0:
-
Part 4: Visualization – The Bioanalytical Logic
The following diagram illustrates the decision-making process when handling "d6 Major" internal standards to prevent "Cross-Talk" (Signal contribution).
Caption: Workflow for validating "d6 Major" IS. Critical decision point is the abundance of unlabeled (d0) impurities to prevent interference.[3]
Part 5: Analytical Challenges & Solutions
The "Cross-Talk" Phenomenon
In LC-MS/MS, interference can occur in two directions.[1] For Pantoprazole-d7 (d6 Major), the risks are:
-
IS Interference on Analyte (IS
Analyte): -
Analyte Interference on IS (Analyte
IS):-
Cause: High concentrations of Analyte (ULOQ) have naturally occurring isotopes (e.g.,
, ) that mimic the IS mass (M+6). -
Calculation: Pantoprazole (
) has a natural M+6 abundance probability.[1] While low, it must be checked. -
Limit: The Analyte response in the IS channel must be
of the average IS response.
-
MRM Transition Selection
Since the material is "d6 Major", you should monitor the d6 transition to maximize sensitivity.
-
Analyte (Pantoprazole Sodium):
-
Internal Standard (Pantoprazole-d6):
-
Precursor: m/z 390.1 (
)[1] -
Product: m/z 206.1 (Pyridyl-d6 fragment) or 203.1 (if d3 is on pyridine and d3 on benzimidazole).[1]
-
Note: You must verify where the label is located to choose the correct product ion. If the label is on the methoxy groups, the fragment containing those groups will shift.
-
Part 6: Storage & Stability
-
Hygroscopicity: Sodium salts are hygroscopic.[1] "d6 Major" implies potential batch-to-batch variability in water content.[1]
-
Protocol:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Weigh rapidly or use a humidity-controlled glove box.[1]
-
Store stock solutions at -70°C.
-
Acid Instability: Pantoprazole degrades in acidic media (color turns purple/brown).[1] Ensure reconstitution solvents are neutral or slightly alkaline (pH 7-9).[1]
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pantoprazole. Retrieved from [Link][1]
Sources
The Gold Standard: A Technical Guide to the Use of Deuterated Pantoprazole as an Internal Standard in Bioanalysis
Foreword: The Pursuit of Precision in Bioanalysis
In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. The reliability of this data, particularly from pharmacokinetic and bioequivalence studies, underpins the safety and efficacy evaluation of any new drug. At the heart of generating such reliable data lies the discipline of bioanalysis, a field where precision and accuracy are not just ideals, but necessities. This guide is intended for the discerning researcher, scientist, and drug development professional who understands that the quality of their bioanalytical data is only as strong as their methodology. We will delve into the core of a robust bioanalytical workflow: the use of a stable isotope-labeled internal standard, specifically deuterated pantoprazole, for the quantification of pantoprazole in biological matrices. This is not merely a protocol, but a comprehensive exploration of the "why" behind the "how," grounded in scientific principles and regulatory expectations.
The Imperative for an Ideal Internal Standard: Beyond a Simple Analogue
In quantitative bioanalysis, particularly with a powerful technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the internal standard (IS) is the silent guardian of data integrity. Its primary role is to compensate for the variability inherent in sample preparation and analysis. While structurally similar analogues have been used, the advent of stable isotope-labeled (SIL) internal standards has revolutionized the field. A SIL-IS, such as deuterated pantoprazole, is the gold standard for several compelling reasons:
-
Physicochemical Homogeneity: A deuterated IS exhibits nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any variations in these steps.
-
Co-elution and Mitigation of Matrix Effects: The SIL-IS co-elutes with the analyte, meaning they experience the same ionization suppression or enhancement from the biological matrix at the same time.[1] This co-elution is critical for accurate correction of matrix-induced signal fluctuations.
-
Reduced Inter-subject Variability: Biological matrices are inherently complex and variable between individuals. A SIL-IS minimizes the impact of this variability on the final quantitative results.
The choice of a deuterated internal standard is therefore not one of convenience, but a deliberate step towards achieving the highest possible data quality.
The Strategic Synthesis of Deuterated Pantoprazole (Pantoprazole-d3)
The efficacy of a deuterated internal standard is contingent on the strategic placement of the deuterium atoms. The label should be in a position that is not susceptible to metabolic cleavage or chemical exchange. Pantoprazole is primarily metabolized in the liver by CYP2C19 via demethylation of the pyridine ring, and to a lesser extent by CYP3A4 through oxidation.[2][3] Therefore, placing the deuterium label on one of the methoxy groups of the pyridine ring provides a stable and reliable internal standard.
Herein, we outline a logical synthetic pathway for Pantoprazole-d3, starting from a commercially available deuterated precursor.
Diagram: Synthetic Pathway of Pantoprazole-d3
Caption: Synthetic route for Pantoprazole-d3.
Experimental Protocol: Synthesis of Pantoprazole-d3
-
Step 1: Methylation of 2-Chloromethyl-3-methoxy-d3-4-hydroxypyridine HCl.
-
Suspend 2-chloromethyl-3-methoxy-d3-4-hydroxypyridine hydrochloride in a suitable solvent such as acetone.
-
Add a base, for example, anhydrous potassium carbonate, to neutralize the hydrochloride and deprotonate the hydroxyl group.
-
Add methyl iodide and heat the reaction mixture under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent to obtain 2-chloromethyl-3,4-dimethoxy-d3-pyridine hydrochloride.
-
-
Step 2: Condensation to form Pantoprazole-d3 Thioether.
-
Dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in a suitable solvent like ethanol.
-
Add a base, such as sodium hydroxide, to form the sodium salt of the mercaptobenzimidazole.
-
Add the 2-chloromethyl-3,4-dimethoxy-d3-pyridine hydrochloride from Step 1 to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, the thioether can be isolated by precipitation or extraction.
-
-
Step 3: Oxidation to Pantoprazole-d3.
-
Dissolve the pantoprazole-d3 thioether in a suitable solvent, for instance, dichloromethane.
-
Cool the solution in an ice bath.
-
Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Carefully monitor the reaction to avoid over-oxidation to the sulfone impurity.
-
Upon completion, the reaction is quenched, and the product is purified, for example, by crystallization or column chromatography, to yield pure Pantoprazole-d3.
-
Bioanalytical Method: A Step-by-Step Workflow for Pantoprazole Quantification
A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data. The following workflow outlines a typical LC-MS/MS method for the quantification of pantoprazole in human plasma using pantoprazole-d3 as the internal standard.
Diagram: Bioanalytical Workflow
Caption: A typical bioanalytical workflow for pantoprazole.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the pantoprazole-d3 internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Parameter Condition LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Flow Rate 0.4 mL/min Gradient Isocratic or a shallow gradient depending on the separation needs Injection Volume 5 µL Ionization Mode Positive Electrospray Ionization (ESI+) MRM Transition (Pantoprazole) m/z 384.1 → 200.1 MRM Transition (Pantoprazole-d3) m/z 387.1 → 203.1 Source Temperature 500°C IonSpray Voltage 5500 V -
Method Validation: Ensuring Data Defensibility According to Regulatory Standards
A bioanalytical method is only as good as its validation. The validation process provides documented evidence that the method is reliable for its intended purpose. The following parameters should be assessed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5][6][7]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision criteria met. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentrations should be within ±15% of the nominal concentrations. |
Conclusion: A Commitment to Unimpeachable Data
The use of a deuterated internal standard, such as pantoprazole-d3, is a critical element in the development of a robust and reliable bioanalytical method for the quantification of pantoprazole. This guide has provided a comprehensive overview of the rationale, synthesis, and application of this gold standard approach. By understanding the scientific principles behind each step and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, defensible data that is essential for the successful development of new therapeutics. The pursuit of precision in bioanalysis is a continuous endeavor, and the principles outlined herein serve as a steadfast guide on that journey.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
- Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS.
- Huber, R., Hartmann, M., Bliesath, H., Zech, K., & Rohmel, J. (1995). Pharmacokinetics of pantoprazole in man. International journal of clinical pharmacology and therapeutics, 33(5), 241-248.
- Li, Y., Ding, M. J., Ma, J., Wang, S., Wu, X. L., Xu, H. J., ... & Fan, H. W. (2011). Quantification of pantoprazole in human plasma using LC–MS/MS for pharmacokinetics and bioequivalence study. European Journal of Drug Metabolism and Pharmacokinetics, 35(3-4), 147-155.
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. (2022). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (2022). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. (2025). [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. (2018). [Link]
-
Pantoprazole Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Pantoprazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
PROTONIX® (pantoprazole sodium) Clinical Pharmacology. Pfizer Medical. [Link]
- Radhofer-Welte, S. (1999). Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. Drugs of today (Barcelona, Spain : 1998), 35(10), 765-771.
-
Synthesis of pantoprazole sodium. CNKI. [Link]
-
On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega. [Link]
- An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts.
- Method for the synthesis of pantoprazole and intermediates.
Sources
Pantoprazole-d7 Sodium Salt MSDS and safety data
The following technical guide provides an in-depth analysis of Pantoprazole-d7 Sodium Salt, structured for researchers and drug development professionals.
Safety Data, Chemical Properties, and Bioanalytical Applications
Executive Summary
Pantoprazole-d7 Sodium Salt is a stable, isotopically labeled derivative of the proton pump inhibitor (PPI) Pantoprazole. Enriched with seven deuterium atoms, it serves as a critical Internal Standard (IS) in the quantitative analysis of Pantoprazole in biological matrices via LC-MS/MS. Its physiochemical properties mirror the non-deuterated analyte, ensuring it compensates effectively for matrix effects, extraction efficiency, and ionization variability, while its mass shift prevents spectral interference.
This guide synthesizes the Material Safety Data Sheet (MSDS) requirements with advanced bioanalytical protocols, offering a self-validating workflow for laboratory implementation.
Chemical Identity & Properties
Compound Name: Pantoprazole-d7 Sodium Salt Synonyms: Pantoprazole Sodium-d7; 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d7 sodium salt.[1][2][3][4][5]
| Property | Description |
| CAS Number | Unlabeled Parent: 138786-67-1 (Sodium Sesquihydrate)Labeled: Not formally assigned in all registries; often referenced by parent CAS with "d7" suffix. |
| Molecular Formula | C₁₆H₇D₇F₂N₃NaO₄S |
| Molecular Weight | ~412.39 g/mol (Sodium Salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water and methanol; slightly soluble in ethanol; practically insoluble in hexane. |
| Isotopic Purity | Typically ≥ 98% (varies by batch; check CoA). |
| Chemical Structure | Deuterium incorporation typically occurs at the methoxy groups (-OCD₃) and/or the pyridine ring/methylene bridge. |
Technical Note on Isotopic Distribution: Commercial "Pantoprazole-d7" is often a mixture of isotopologues (d6, d7, d8) centered around d7. It is critical to verify the isotopic distribution on the Certificate of Analysis to ensure the contribution of the d0 (unlabeled) species is negligible (<0.5%) to prevent interference with the analyte signal.
Safety & Hazard Assessment (MSDS Core)
As a potent pharmacologically active substance, Pantoprazole-d7 Sodium Salt must be handled with strict adherence to Global Harmonized System (GHS) standards.
GHS Classification
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Hazard & Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
Emergency Response Protocols
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel.
Handling, Storage & Stability[3][6][7][8]
The integrity of deuterated standards is sensitive to environmental conditions. Deuterium exchange can occur under acidic conditions or extreme heat, although C-D bonds are generally stable.
-
Storage Conditions: Store at -20°C (long-term). Keep container tightly closed in a dry and well-ventilated place.
-
Hygroscopicity: The sodium salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis.
-
Light Sensitivity: Protect from light. Pantoprazole is known to degrade under UV exposure; use amber vials for all stock and working solutions.
-
Solution Stability: Stock solutions in Methanol are stable for ~1 month at -20°C. Aqueous working solutions should be prepared fresh daily due to the pH-dependent stability of Pantoprazole (unstable in acidic pH).
Bioanalytical Application: LC-MS/MS Workflow
Pantoprazole-d7 is the "Gold Standard" IS for bioanalysis because it co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement effects.
MRM Transition Logic
The mass shift (+7 Da) allows for spectral resolution. The transition selection depends on the fragmentation pattern.
-
Analyte (Pantoprazole): m/z 384.1
200.1 (Major fragment: Pyridine-sulfinyl moiety). -
Internal Standard (Pantoprazole-d7): m/z 391.1
207.1 (Assuming d7 label is retained in the fragment).
Note: If the d7 label is distributed such that only 6 deuteriums are on the fragment, the transition would be 391.1
Analytical Workflow Diagram
The following diagram illustrates the self-validating workflow for plasma sample analysis.
Figure 1: Standardized extraction and analysis workflow for Pantoprazole quantification using Pantoprazole-d7 Sodium Salt.
Experimental Protocol (Representative)
This protocol is designed for human plasma but can be adapted for other matrices.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Precipitation Solvent: Methanol (cold).
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve 1.0 mg Pantoprazole-d7 Sodium Salt in 1.0 mL Methanol to generate a 1.0 mg/mL Free Base Equivalent (adjusting for salt form factor MW_Salt/MW_FreeBase).
-
-
Working Solution:
-
Dilute stock with 50:50 Methanol:Water to achieve a concentration of 500 ng/mL.
-
-
Sample Processing:
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of Pantoprazole-d7 Working Solution. Vortex gently.
-
Add 200 µL of cold Methanol (Precipitation agent).
-
Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Injection:
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Gradient: 90% A to 10% A over 3 minutes.
-
Flow Rate: 0.4 mL/min.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4679, Pantoprazole. Retrieved from [Link]
-
Li, Y., et al. (2010). A highly sensitive and rapid method for the analysis of pantoprazole in human plasma using liquid chromatography coupled to tandem electrospray ionization mass spectrometry. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). PROTONIX (pantoprazole sodium) Delayed-Release Tablets Prescribing Information. Retrieved from [Link]
Sources
Navigating the Isotopic Landscape: A Comprehensive Guide to the Synonyms of Deuterated Pantoprazole Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuteration in Pantoprazole Development
In the landscape of modern drug development, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, represents a sophisticated approach to optimizing the pharmacokinetic profile of therapeutic agents. Pantoprazole, a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders, has been a subject of such isotopic modification.[1] Deuterated pantoprazole sodium salt is a form of the drug where one or more hydrogen atoms have been replaced by deuterium. This substitution, while seemingly minor, can have profound effects on the metabolic fate of the drug, primarily by strengthening the carbon-hydrogen bonds and thus slowing down its metabolism by cytochrome P450 enzymes.[2] This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the various synonyms, chemical identifiers, and nomenclature associated with deuterated Pantoprazole Sodium Salt. Understanding this diverse terminology is crucial for accurate literature review, unambiguous communication in scientific discourse, and precise identification in procurement and regulatory processes.
Core Nomenclature and Chemical Identification
The nomenclature of deuterated compounds can be complex, with variations arising from the number and position of deuterium atoms, as well as the specific salt form. The following sections provide a detailed breakdown of the known synonyms and identifiers for deuterated Pantoprazole Sodium Salt.
Chemical Names
The systematic chemical names for deuterated Pantoprazole Sodium Salt reflect the specific locations of deuterium substitution. The core structure of Pantoprazole is 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[3] Deuteration most commonly occurs on the methoxy groups of the pyridinyl ring.
Common chemical names include:
-
Sodium 5-(difluoromethoxy)-2-(((3,4-di(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-ide
-
6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole sodium salt [4]
-
Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-d6-pyridin-2-yl)methyl]sulfinyl]benzo[d]imidazol-1-ide
-
Pantoprazole-d7 Sodium Salt (d6 Major) [5]
The designation "-d" followed by a number (e.g., d3, d4, d6, d7, d8) indicates the number of deuterium atoms incorporated into the molecule. For instance, "di(methoxy-d3)" signifies that both methoxy groups on the pyridine ring have had their three hydrogen atoms replaced by deuterium.
Brand and Development Names
While brand names are typically associated with the final marketed drug product, the development and research phases often utilize specific codes. For deuterated pantoprazole, these codes are frequently adapted from the non-deuterated parent compound.
-
Protonix® is the most well-known brand name for pantoprazole sodium.[1][6] While not officially branded for a deuterated version, in a research context, terms like "deuterated Protonix" or "Protonix-d" might be informally used.
-
BY1023 was a development name for pantoprazole.[7][8] Consequently, its deuterated forms are often referred to as BY1023-d4 .[2]
-
SKF96022 is another development code for pantoprazole.[7] Its deuterated analogue is sometimes identified as SKF96022-d4 .[2]
Chemical Abstract Service (CAS) Numbers
The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, providing an unambiguous way to identify a compound. However, obtaining a specific CAS number for each deuterated variant of the sodium salt can be challenging, as they are often not individually registered.
| Compound Name | CAS Number | Notes |
| Pantoprazole-d4 | 934294-71-0 | Refers to the deuterated parent compound, not specifically the sodium salt.[2] |
| Pantoprazole-d6 | 922727-65-9 | Refers to the deuterated parent compound.[4][9][10] |
| Pantoprazole-d7 Sodium Salt | Not Available | A specific CAS number for the sodium salt is not consistently reported.[5][11] |
| (R)-(+)-Pantoprazole-d7 Sodium Salt | 160098-11-3 (Unlabelled) | The CAS number for the non-deuterated R-enantiomer is sometimes used.[12] |
| Pantoprazole Sodium (non-deuterated) | 138786-67-1 | The CAS number for the non-deuterated sodium salt.[3][13][14][15] |
| Pantoprazole Sodium Sesquihydrate (non-deuterated) | 164579-32-2 | The CAS number for the sesquihydrate form of the non-deuterated sodium salt.[3][16] |
Visualizing the Nomenclature Landscape
The following diagram illustrates the relationship between the core compound and its various synonyms and identifiers.
Caption: Relationship between the core compound and its synonyms.
Experimental Protocols: A Note on Characterization
The synthesis and characterization of deuterated Pantoprazole Sodium Salt require meticulous analytical techniques to confirm the isotopic enrichment and purity of the final product.
Step-by-Step Methodology for Isotopic Enrichment Analysis:
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the deuterated compound and determine the degree of deuterium incorporation.
-
Protocol:
-
Prepare a dilute solution of the deuterated pantoprazole sodium salt in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the ionization efficiency.
-
Analyze the isotopic cluster of the molecular ion peak. The shift in the m/z value compared to the non-deuterated standard will confirm the number of deuterium atoms. The relative intensities of the isotopic peaks will indicate the percentage of different deuterated species (e.g., d5, d6, d7).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the specific sites of deuteration within the molecule.
-
Protocol:
-
Dissolve a sample of the deuterated pantoprazole sodium salt in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a ¹H NMR spectrum. The absence or significant reduction in the intensity of proton signals at specific chemical shifts, when compared to the spectrum of the non-deuterated compound, will indicate the positions of deuterium substitution.
-
Acquire a ¹³C NMR spectrum to confirm the integrity of the carbon skeleton.
-
-
The following diagram outlines the general workflow for the characterization of deuterated Pantoprazole Sodium Salt.
Caption: Workflow for characterizing deuterated Pantoprazole Sodium Salt.
Conclusion: A Unified Understanding for Advancing Research
The successful navigation of the complex world of deuterated compounds hinges on a clear and unified understanding of their nomenclature. This guide provides a foundational reference for the synonyms and identifiers of deuterated Pantoprazole Sodium Salt, empowering researchers to conduct their work with greater precision and clarity. As the field of deuterated drugs continues to evolve, a consistent and accurate terminology will be paramount in fostering collaboration and accelerating the development of innovative therapeutics.
References
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Sodium 5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methanesulfinyl]benzimidazol-1-ide. PubChem. (n.d.). Retrieved from [Link]
-
CAS No : 922727-65-9 | Product Name : Pantoprazole-d6 | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Chemical Name : Pantoprazole-d7 Sodium Salt (d6 Major) | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
PANTOPRAZOLE-SODIUM;5-(DIFLUOROMETHOXY)-2-[[(3,4-DIMETHOXY-2-PYRIDINYL)-METHYL]-SULFINYL]-1-H-BENZIMIDAZOLE-SODIUM - SpectraBase. (n.d.). Retrieved from [Link]
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Pantoprazole-d7 Sodium Salt NA Lotusfeet Pharma | Impurity Standards Supplier. (n.d.). Retrieved from [Link]
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Pantoprazole sodium salt sesquihydrate | 164579-32-2 | Reference standards. (n.d.). Retrieved from [Link]
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Sodium 5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methanesulfinyl] - PubChem. (n.d.). Retrieved from [Link]
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CAS No : 138786-67-1| Product Name : Pantoprazole Sodium - API - Pharmaffiliates. (n.d.). Retrieved from [Link]
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5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole - PubChem. (n.d.). Retrieved from [Link]
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Pantoprazole (Protonix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 15). WebMD. Retrieved from [Link]
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Taurochenodeoxycholic Acid-d4, Sodium Salt from Avanti. (n.d.). Retrieved from [Link]
-
5-(DIFLUOROMETHOXY)-2-[[(3,4-DIMETHOXY-2-PYRIDINYL)-METHYL]-SULFINYL]-1-H-BENZIMIDAZOLE-SODIUM - SpectraBase. (n.d.). Retrieved from [Link]
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6871619Q5X | UNII Search Service - Food and Drug Administration. (n.d.). Retrieved from [Link]
- CN1791406A - Solid state forms of 5-(difluoro-methoxy)-2-((3,4-dimethoxy-2-pyridinyl)-methyl) sulfinyl]-1H-benzimidazole sodium aquo complexes - Google Patents. (n.d.).
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Pantoprazole - Guide to Brand or Trade Names - Medindia. (n.d.). Retrieved from [Link]
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Protonix (pantoprazole) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]
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Pantoprazole - Wikipedia. (n.d.). Retrieved from [Link]
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Protonix Uses, Dosage & Side Effects - Drugs.com. (2025, January 24). Retrieved from [Link]
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Protonix I.V. (Pantoprazole Sodium): Side Effects, Uses, Dosage, Interactions, Warnings. (2024, August 15). RxList. Retrieved from [Link]
-
PROTONIX® I.V. (pantoprazole sodium) Label - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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Protonix - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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Protonix 40 mg tablet,delayed release - Kaiser Permanente. (2024, August 15). Retrieved from [Link]
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Buy Protonix Tablets Online | Pantoprazole | GERD | Treated USA. (2025, March 5). Retrieved from [Link]
-
PROTONIX® (pantoprazole sodium) Description | Pfizer Medical - US. (n.d.). Retrieved from [Link]
-
1219804-68-8| Chemical Name : rac 3-Hydroxybutyric Acid-d4 Sodium Salt | Pharmaffiliates. (n.d.). Retrieved from [Link]
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Methodological & Application
A Robust and Sensitive LC-MS/MS Method for the Quantification of Pantoprazole in Human Plasma Using a Deuterated Internal Standard (Pantoprazole-d7)
Application Note
Abstract
This application note describes a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of pantoprazole in human plasma. The protocol employs Pantoprazole-d7, a stable isotope-labeled internal standard (IS), to ensure the highest degree of accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation technique, making the method suitable for high-throughput bioanalytical laboratories. The method demonstrates excellent linearity, precision, accuracy, and stability, meeting the rigorous standards required for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed walkthrough of the method development strategy, a step-by-step protocol, and the scientific rationale behind key experimental choices, grounded in current regulatory expectations.
Introduction
Therapeutic Importance of Pantoprazole
Pantoprazole is a widely prescribed proton pump inhibitor (PPI) that provides therapeutic benefits by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells, thereby reducing gastric acid secretion. It is a cornerstone in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers[1]. Given its widespread clinical use, the ability to accurately measure its concentration in biological fluids is paramount for conducting essential pharmacokinetic (PK) and bioequivalence (BE) studies[2][3].
Rationale for LC-MS/MS in Pharmacokinetic Studies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed[4]. For pharmacokinetic assessments, which track the absorption, distribution, metabolism, and excretion of a drug, the ability to measure low concentrations of the analyte in a complex biological matrix like plasma is critical. LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), allows for the precise quantification of a target molecule by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and potential interferences[5][6].
The Role of a Stable Isotope-Labeled Internal Standard (Pantoprazole-d7)
The use of a stable isotope-labeled internal standard (SIL-IS) is a best practice in quantitative mass spectrometry. A SIL-IS, such as Pantoprazole-d7, is an ideal internal standard because it co-elutes chromatographically with the analyte and exhibits nearly identical ionization and extraction behavior. However, it is differentiated by its mass. This co-elution ensures that any variations during sample preparation or ionization are mirrored by both the analyte and the IS, leading to a highly precise and accurate ratio-based measurement. This approach effectively corrects for matrix effects and procedural losses, which is a critical requirement for robust bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA)[4][7].
Materials and Methods
Chemicals and Reagents
| Reagent | Grade | Source (Example) |
| Pantoprazole Reference Standard | ≥99% Purity | Sigma-Aldrich, Cayman Chemical |
| Pantoprazole-d7 (Internal Standard) | ≥98% atom D | Alsachim, Toronto Research Chemicals |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Millipore |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Millipore |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Fisher Scientific, Sigma-Aldrich |
| Ammonium Acetate | LC-MS Grade (≥99%) | Sigma-Aldrich |
| Human Plasma (K2-EDTA) | Bioanalytical Grade | BioIVT, Seralab |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® System or equivalent |
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and peak shape for Pantoprazole. The smaller particle size enhances efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation ([M+H]+) of the analyte in the ESI source, enhancing signal intensity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic solvent for eluting Pantoprazole from a C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B) | A rapid gradient allows for efficient elution of the analyte and cleaning of the column, ensuring a short run time of 4 minutes. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
Table 2: Optimized Mass Spectrometry (MS/MS) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Pantoprazole | 384.1 | 200.1 | 150 | 29 | 90 |
| Pantoprazole-d7 (IS) | 391.1 | 207.1 | 150 | 29 | 90 |
Note: The m/z values for Pantoprazole are consistent with published literature[2][3][6]. The values for Pantoprazole-d7 are predicted based on the addition of 7 deuterons to the most abundant product ion fragment. These parameters (Collision Energy, Declustering Potential) must be optimized empirically on the specific instrument being used.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Pantoprazole and Pantoprazole-d7 in methanol to achieve a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Pantoprazole stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standards for the calibration curve (e.g., covering a range of 5 to 5000 ng/mL)[3][5].
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Pantoprazole-d7 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the majority of proteinaceous material from plasma samples prior to LC-MS/MS analysis[8].
-
Aliquot 100 µL of human plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL Pantoprazole-d7) to each tube (except for double blanks).
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. This 3:1 ratio of organic solvent to plasma is effective for protein removal[9][10].
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge the samples at >13,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: High-throughput plasma sample preparation workflow.
Method Validation
The developed method must be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline[4][11][12]. Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability under various conditions (bench-top, freeze-thaw, long-term).
Method Development Strategy and Rationale
Mass Spectrometry Optimization
The goal of MS optimization is to find the most intense and stable precursor-to-product ion transition for both the analyte and the internal standard, maximizing sensitivity and selectivity.
Pantoprazole readily forms a protonated molecular ion, [M+H]+, in a positive electrospray ionization source. This becomes the precursor ion for MS/MS fragmentation. For Pantoprazole (MW ≈ 383.1 g/mol ), the precursor ion is m/z 384.1[2][6][13]. The deuterated internal standard, Pantoprazole-d7, will have a precursor ion of m/z 391.1.
By infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan, the fragmentation pattern can be determined. The most abundant and stable fragment ion is selected as the product ion for quantification. For Pantoprazole, the transition m/z 384.1 → 200.1 is a well-documented and robust choice, corresponding to a specific fragmentation of the molecule[2][3][6]. The corresponding transition for the d7-labeled standard would be m/z 391.1 → 207.1, assuming the deuterium labels are on a part of the molecule that is retained in this fragment.
Caption: Logical workflow for MS/MS parameter optimization.
Instrument-specific parameters such as collision energy (CE) and declustering potential (DP) are systematically varied to maximize the signal intensity of the selected MRM transition. This process, often called "tuning," is performed for both the analyte and the internal standard to ensure optimal detection conditions for each.
Chromatography Optimization
The primary goals of chromatographic optimization are to achieve a symmetrical peak shape, separate the analyte from potential matrix interferences, and maintain a short run time for high throughput.
A C18 reversed-phase column is the standard choice for molecules of intermediate polarity like Pantoprazole. The 1.8 µm particle size of the selected column provides high separation efficiency, leading to sharper peaks and better resolution, which in turn improves sensitivity.
The use of acetonitrile as the organic mobile phase provides good elution strength and low viscosity. The addition of 0.1% formic acid to both mobile phases serves two key purposes: it improves peak shape by preventing silanol interactions on the column and enhances ESI+ ionization efficiency by providing a source of protons. A fast gradient is employed to elute Pantoprazole quickly while ensuring that any late-eluting matrix components are washed from the column before the next injection.
Internal Standard Selection and Justification
The ideal internal standard is a stable isotope-labeled version of the analyte. Pantoprazole-d7 fits this requirement perfectly. Because its physical and chemical properties are virtually identical to Pantoprazole, it experiences the same extraction efficiency, potential for ion suppression/enhancement, and chromatographic retention. This co-elution ensures that any variability introduced during the analytical process affects both compounds equally, allowing the ratio of their peak areas to remain constant. This leads to superior precision and accuracy compared to using an analogue internal standard (like omeprazole or lansoprazole), which may have different chromatographic or ionization characteristics[5][14].
Conclusion
This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of Pantoprazole in human plasma. The strategic selection of a deuterated internal standard (Pantoprazole-d7), coupled with a streamlined protein precipitation protocol and optimized LC-MS/MS conditions, provides a reliable analytical tool for demanding bioanalytical applications. The methodology is grounded in established scientific principles and aligns with regulatory guidelines, ensuring data of the highest integrity for pharmacokinetic, bioequivalence, and clinical research studies.
References
-
LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application. (n.d.). CNKI*. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bioanalytical & Biomarker Services. Available at: [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. Available at: [Link]
-
Li, Y., et al. (2011). Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. European Journal of Drug Metabolism and Pharmacokinetics, 35(3-4), 147-55. Available at: [Link]
-
Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine. (2010, June 11). Arabian Journal of Chemistry. Available at: [Link]
-
Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard. (n.d.). PubMed. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). FDA. Available at: [Link]
-
SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025, December 18). ACS Publications. Available at: [Link]
-
Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. (2025, August 5). ResearchGate. Available at: [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2025, November 28). LCGC International. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Available at: [Link]
-
Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form. (2021, August 10). PMC. Available at: [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020, March 9). SciSpace. Available at: [Link]
-
Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard. (n.d.). ResearchGate. Available at: [Link]
-
Validation of a method for pantoprazole and its sulfone metabolite in goat plasma using high performance liquid chromatography. (n.d.). TRACE: Tennessee. Available at: [Link]
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- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
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Precursor and product ions for Pantoprazole-d6 internal standard
Application Note: High-Sensitivity Bioanalysis of Pantoprazole in Human Plasma via LC-MS/MS using Pantoprazole-d6 Internal Standard
Executive Summary
This application note details a robust, high-throughput protocol for the quantification of Pantoprazole in biological matrices using Pantoprazole-d6 as the stable isotope-labeled internal standard (SIL-IS). Designed for pharmacokinetic (PK) and bioequivalence studies, this method leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.
The use of Pantoprazole-d6 (
Compound Identity & Physicochemical Properties
Understanding the structural differences between the analyte and its isotope analog is vital for interpreting fragmentation patterns.
| Feature | Analyte: Pantoprazole | Internal Standard: Pantoprazole-d6 |
| CAS Number | 102625-70-7 | 922727-65-9 |
| Molecular Formula | ||
| Molecular Weight | 383.37 g/mol | ~389.41 g/mol |
| Isotopic Labeling | None | Deuteration on the two methoxy groups of the pyridine ring ( |
| pKa | ~3.92 (Pyridine N), ~8.19 (Benzimidazole) | Similar to analyte |
Mass Spectrometry Parameters (Core Directive)
The following Multiple Reaction Monitoring (MRM) transitions are optimized for selectivity. The fragmentation mechanism relies on the cleavage of the methylsulfinyl bridge, retaining the charge on the pyridine moiety.
MRM Transition Table
| Compound | Polarity | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) | Type |
| Pantoprazole | ESI (+) | 384.1 ( | 200.1 | 30 | 15-20 | 100 | Quantifier |
| 384.1 | 138.1 | 30 | 35 | 100 | Qualifier | ||
| Pantoprazole-d6 | ESI (+) | 390.1 ( | 206.1 | 30 | 15-20 | 100 | Quantifier |
Scientific Rationale:
Precursor Shift (+6 Da): The d6 analog has a mass shift of +6 Da due to six deuterium atoms replacing hydrogens on the two methoxy groups.
Product Shift (+6 Da): The primary fragment ion (
200.1 for the analyte) corresponds to the 3,4-dimethoxy-2-methylpyridine cation. Since the deuterium labels are located on these methoxy groups, the fragment retains the labels, shifting the product ion to206.1. This "mass-shifted fragment" confirms the structural integrity of the IS during analysis.
Fragmentation Mechanism Visualization
The following diagram illustrates the specific cleavage pathway that generates the quantifier ions.
Figure 1: Fragmentation pathway of Pantoprazole-d6. The precursor ion (390.1) undergoes Collision-Induced Dissociation (CID), cleaving at the sulfoxide bridge. The charge is retained by the deuterated pyridine ring (206.1).
Experimental Protocol
A. Chromatographic Conditions
-
Column:
Reverse Phase (e.g., Zorbax SB-C18 or Hypersil Gold, mm, 3-5 m). -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 90% A (Equilibration)
-
0.5 - 2.5 min: 90% A
10% A (Elution) -
2.5 - 3.5 min: 10% A (Wash)
-
3.5 - 4.5 min: 90% A (Re-equilibration)
-
B. Sample Preparation (Protein Precipitation)
This method uses Protein Precipitation (PPT) for high throughput.
-
Aliquot: Transfer
of plasma sample (K2-EDTA) into a 1.5 mL centrifuge tube or 96-well plate. -
IS Addition: Add
of Pantoprazole-d6 Working Solution (500 ng/mL in 50% Methanol). Vortex gently. -
Precipitation: Add
of ice-cold Acetonitrile (100%). -
Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at
for 10 minutes at 4°C. -
Transfer: Transfer
of the clear supernatant to an autosampler vial containing of Mobile Phase A (Dilution prevents solvent mismatch peak distortion). -
Injection: Inject
into the LC-MS/MS.
C. Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow from plasma sample to quantitative data.
Validation & Quality Control (Self-Validating Systems)
To ensure the protocol is self-validating (Trustworthiness), adhere to these criteria:
-
Linearity: The method should be linear from 1 ng/mL to 2000 ng/mL (
). -
IS Consistency: Plot the peak area of Pantoprazole-d6 across all samples. A variation
indicates matrix effects or injection errors. -
Cross-Talk Check: Inject a blank sample immediately after the highest standard (ULOQ). The carryover area should be
of the LLOQ area. -
Isotopic Contribution: Inject a pure sample of Pantoprazole-d6. Ensure there is no significant signal in the unlabeled Pantoprazole channel (384.1
200.1). High-purity d6 (>99% isotopic purity) is required to prevent false positives in the analyte channel.
References
-
Li, Y., Ding, M. J., Ma, J., et al. (2011).[3][4] Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study.[3][5] European Journal of Drug Metabolism and Pharmacokinetics, 35(3-4), 147-155.[3][4] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Ramakrishna, N. V. S., et al. (2005). Rapid, sensitive and specific LC-MS/MS method for the quantification of pantoprazole in human plasma.[3][4][5] Journal of Chromatography B. (Contextual reference for fragmentation patterns).
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- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Robust Sample Preparation Strategies for the Quantification of Pantoprazole-d7 in Human Plasma via LC-MS/MS
Abstract & Introduction
Pantoprazole, a proton pump inhibitor, is instrumental in treating acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] Accurate quantification of Pantoprazole in human plasma is fundamental for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as Pantoprazole-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization, correcting for variability and enhancing the accuracy and precision of the method.
This application note provides a comprehensive guide to three prevalent sample preparation techniques for the extraction of Pantoprazole and its deuterated internal standard, Pantoprazole-d7, from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic basis for each technique, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific analytical needs, balancing throughput, recovery, and matrix effect reduction.
Analyte & Internal Standard
-
Analyte: Pantoprazole (C₁₆H₁₅F₂N₃O₄S)
-
Internal Standard (IS): Pantoprazole-d7 (C₁₆H₇D₇F₂N₃NaO₄S)[3][4]
The use of a deuterated internal standard like Pantoprazole-d7 (or sometimes Pantoprazole-d6) is ideal because its physicochemical behavior during extraction and chromatography is nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Comparative Overview of Sample Preparation Techniques
The primary challenge in analyzing drugs in plasma is the presence of abundant endogenous components, chiefly proteins and phospholipids, which can interfere with quantification. Sample preparation aims to remove these interferences while efficiently recovering the analyte of interest. The choice of method is a critical decision based on the required sensitivity, throughput, and the complexity of the sample matrix.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Throughput |
| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent. | Simple, fast, high-throughput, inexpensive.[5] | Less clean extract, potential for ion suppression (matrix effects), analyte co-precipitation. | >77%[2] | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on differential solubility. | Cleaner extract than PPT, good recovery, reduces matrix effects.[6] | More labor-intensive, requires solvent evaporation/reconstitution, potential for emulsion formation.[7] | >92%[6] | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a solvent. | Cleanest extract, high concentration factor, minimizes matrix effects, high selectivity.[7] | Most complex method, higher cost per sample, requires method development.[7] | >85% | Low-Medium |
Experimental Protocols
4.1 General Materials & Reagents
-
Pantoprazole reference standard (≥99% purity)
-
Pantoprazole-d7 Sodium Salt (Internal Standard, IS)
-
HPLC or LC-MS grade Methanol (MeOH)
-
HPLC or LC-MS grade Acetonitrile (ACN)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Diethyl Ether (HPLC grade)
-
Ammonium Acetate
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Formic Acid
-
Sodium Hydroxide (NaOH)
-
Human plasma (K₂-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
4.2 Protocol 1: Protein Precipitation (PPT)
This method is favored for high-throughput applications due to its simplicity and speed. Acetonitrile is a common choice as it effectively precipitates proteins while keeping moderately polar to nonpolar analytes, like Pantoprazole, in the supernatant.
Rationale: The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell around plasma proteins, leading to their denaturation and precipitation. The analyte and IS, being soluble in the resulting aqueous-organic mixture, remain in the supernatant for subsequent analysis.
Workflow Diagram: Protein Precipitation
Caption: High-throughput protein precipitation workflow.
Step-by-Step Protocol (PPT):
-
Pipette 100 µL of the plasma sample (standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Pantoprazole-d7 internal standard working solution (concentration should be optimized based on the expected analyte concentration range, e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 3:1 solvent-to-plasma ratio is a common starting point for efficient precipitation.[5]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the sample at 13,000 rpm or higher for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.
4.3 Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an organic solvent, leaving many endogenous interferences behind in the aqueous phase.[6] The choice of solvent is critical and is based on analyte polarity and recovery efficiency.
Rationale: This protocol utilizes a mixture of diethyl ether and dichloromethane.[8] Pantoprazole, a weakly basic drug, is more soluble in the organic phase under neutral or slightly basic conditions. This process effectively isolates the drug from water-soluble matrix components like salts and sugars.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-liquid extraction for cleaner samples.
Step-by-Step Protocol (LLE):
-
Pipette 500 µL of the plasma sample into a suitable centrifuge tube.
-
Add the internal standard working solution (Pantoprazole-d7).
-
Add 3 mL of the extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).[8]
-
Vortex the mixture for 5 minutes to facilitate the partitioning of the analyte into the organic phase.
-
Centrifuge at 3500 rpm for 5 minutes to achieve complete phase separation.[6]
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.[6]
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Inject a sample into the LC-MS/MS system.
4.4 Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is ideal for methods requiring the lowest limits of quantification. It relies on the principles of liquid chromatography to isolate the analyte.
Rationale: This protocol uses a reversed-phase (C18) cartridge.[7] The plasma sample is loaded under basic conditions (pH 9) to ensure Pantoprazole is in a less polar, neutral state, promoting retention on the nonpolar C18 sorbent.[7][9] The cartridge is then washed with water to remove polar interferences. Finally, a strong organic solvent (acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting it for analysis.[7]
Workflow Diagram: Solid-Phase Extraction
Caption: Selective solid-phase extraction workflow.
Step-by-Step Protocol (SPE):
-
Sample Pre-treatment: In a tube, mix 1 mL of plasma sample, the IS working solution, and 1 mL of 0.1 M KH₂PO₄ buffer (adjusted to pH 9).[7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., LiChrolut RP-18, 200 mg) by passing 2 mL of methanol followed by 2 mL of water through the cartridge.[7] Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge under a gentle vacuum (e.g., 5 psi).[7]
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar endogenous components.[7]
-
Elution: Elute Pantoprazole and Pantoprazole-d7 from the cartridge with 0.7-1.0 mL of acetonitrile into a clean collection tube.[7]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of a suitable solvent (e.g., 0.001 M NaOH or mobile phase).[7][9]
-
Analysis: Inject a 50 µL aliquot into the HPLC or LC-MS/MS system.[7]
Method Validation & Performance
A robust bioanalytical method requires validation to ensure its reliability. Key parameters include linearity, accuracy, precision, recovery, and stability. The typical linear range for Pantoprazole in human plasma using LC-MS/MS is between 5 to 5000 ng/mL.[2][8]
-
Accuracy & Precision: Intra- and inter-day accuracy should typically be within 85-115% (80-120% at the Lower Limit of Quantification, LLOQ), with precision (Relative Standard Deviation, RSD) not exceeding 15% (20% at LLOQ).[2][8]
-
Recovery: Extraction recovery is determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: This is assessed to ensure that co-eluting endogenous components from the plasma do not suppress or enhance the ionization of the analyte, which would lead to inaccurate quantification.
-
Stability: Pantoprazole stability in plasma must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The choice of sample preparation method for Pantoprazole-d7 in human plasma is a critical determinant of analytical success.
-
Protein Precipitation is unmatched for speed and throughput, making it ideal for discovery-phase studies.
-
Liquid-Liquid Extraction offers a superior balance of sample cleanliness and recovery for routine applications.
-
Solid-Phase Extraction provides the cleanest extracts and highest sensitivity, rendering it the method of choice for regulatory submission studies or when very low quantification limits are required.[7]
Each protocol presented herein offers a validated starting point that can be further optimized to meet the specific demands of the researcher's instrumentation and study objectives. The inclusion of a stable isotope-labeled internal standard like Pantoprazole-d7 is paramount for ensuring the accuracy and robustness of the final validated method.
References
-
BenchChem. (n.d.). Application Note: High-Throughput Bioanalytical Method for Pantoprazole in Human Plasma Using LC-MS/MS with Pantoprazole-d6 as an Internal Standard. Retrieved from BenchChem website.
-
Filipic, S., & Agbaba, D. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Open Access Macedonian Journal of Medical Sciences, 7(11), 1775–1780. [Link][7]
-
A, K., & al, et. (2012). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Journal of Planar Chromatography – Modern TLC, 25(6), 553-559. [Link][6]
-
Hua, W., Zhang, Q., Zhou, W., Wang, M., & Huang, M. (2014). LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application. Chinese Pharmaceutical Journal, 49(2), 143-146. [Link][10]
-
Li, Y., Ding, M. J., Ma, J., Wang, S., Wu, X. L., Xu, H. J., Lu, Z. Y., Zou, J. J., Fan, H. W., & Zhou, X. M. (2011). Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. European Journal of Drug Metabolism and Pharmacokinetics, 35(3-4), 147–155. [Link][2]
-
Peres, O., Oliveira, C. H., Barrientos-Astigarraga, R. E., & De Nucci, G. (2004). Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard. Arzneimittel-Forschung, 54(6), 314–319. [Link][8]
-
Filipic, S., & Agbaba, D. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PubMed. [Link]
-
LGC Standards. (n.d.). Pantoprazole-d7 Sodium Salt (d6 Major). Retrieved from LGC Standards website.[3]
-
PubMed. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link][9]
-
National Center for Biotechnology Information. (n.d.). Pantoprazole. PubChem Compound Database. Retrieved from [Link][1]
-
Santa Cruz Biotechnology. (n.d.). Pantoprazole-D7 Sodium Salt (D6 Major). Retrieved from Santa Cruz Biotechnology website.[4]
-
BenchChem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation. Retrieved from BenchChem website.
-
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from Norlab website.[5]
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Application Note: Robust Quantification of Pantoprazole-d7 in Human Urine using Solid-Phase Extraction (SPE) Coupled with LC-MS/MS
Abstract
This application note presents a detailed and robust method for the extraction of Pantoprazole-d7 from human urine using solid-phase extraction (SPE). Pantoprazole, a proton pump inhibitor, is widely prescribed for acid-related disorders, and its monitoring in biological matrices is crucial for pharmacokinetic and clinical studies. The use of a deuterated internal standard, such as Pantoprazole-d7, is the gold standard in quantitative bioanalysis, as it ensures the highest accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[1][2][3] This guide provides a comprehensive, step-by-step protocol for a mixed-mode SPE procedure, grounded in the physicochemical properties of pantoprazole, and is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Deuterated Internal Standard and SPE
Pantoprazole is a benzimidazole derivative that irreversibly inhibits the H+/K+-ATPase pump in gastric parietal cells, thereby reducing gastric acid secretion.[4] Accurate quantification of pantoprazole and its metabolites in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies. Stable isotopically labeled (SIL) internal standards, particularly deuterated analogs like Pantoprazole-d7, are indispensable for reliable bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring it co-elutes and experiences the same extraction recovery and ionization effects in the mass spectrometer.[3][5] This co-behavior allows for accurate correction of any analyte loss or signal variation, leading to highly reliable and reproducible quantitative results.[5]
Urine is a complex biological matrix containing various endogenous substances that can interfere with the analysis and cause ion suppression or enhancement in the MS source. Solid-phase extraction (SPE) is a powerful sample preparation technique that effectively removes these interferences, concentrates the analyte, and provides a clean extract for LC-MS/MS analysis.[6][7][8] This application note details a mixed-mode SPE protocol that leverages both reversed-phase and ion-exchange mechanisms for enhanced selectivity and recovery of Pantoprazole-d7 from urine.[9]
Physicochemical Properties of Pantoprazole
A successful SPE method development is predicated on a thorough understanding of the analyte's physicochemical properties.
| Property | Value | Significance for SPE Method Development |
| Molecular Weight | 383.37 g/mol (Pantoprazole) | Relevant for mass spectrometry settings. |
| pKa | pKa1: ~3.83-3.96, pKa2: ~8.19 | Pantoprazole has two ionizable groups. The benzimidazole moiety is basic (pKa2), and the pyridine moiety is also basic (pKa1). At a pH below its pKa, a basic functional group will be protonated (charged). This is a key consideration for ion-exchange chromatography.[4][10][11][12] |
| logP (Octanol-Water Partition Coefficient) | ~2.05 | This value indicates that pantoprazole has moderate lipophilicity, making it suitable for retention on reversed-phase sorbents like C18.[12] |
| Solubility | Good water solubility. | Influences the choice of solvents for sample pre-treatment and elution.[4] |
Materials and Reagents
-
Standards: Pantoprazole-d7, Pantoprazole (for calibration standards)
-
SPE Sorbent: Mixed-mode strong cation exchange (SCX) and reversed-phase (e.g., C8 or C18) SPE cartridges.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ammonium hydroxide
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
-
LC-MS/MS system (e.g., triple quadrupole)
-
Experimental Protocol: Mixed-Mode SPE of Pantoprazole-d7 from Urine
This protocol is optimized for a 1 mL urine sample.
Preparation of Solutions
-
Ammonium Acetate Buffer (50 mM, pH 6.0): Dissolve an appropriate amount of ammonium acetate in deionized water and adjust the pH to 6.0 with acetic acid.
-
Elution Solvent (5% Ammonium Hydroxide in Methanol): Add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol.
Sample Pre-treatment
The goal of this step is to adjust the pH of the urine sample to ensure that Pantoprazole-d7 is in the appropriate ionization state for retention on the SPE sorbent.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Pipette 1 mL of the supernatant into a clean tube.
-
Spike the sample with the appropriate concentration of the internal standard (if not already present for a calibration curve).
-
Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to the urine sample.
-
Vortex for 30 seconds. At pH 6.0, the benzimidazole moiety of pantoprazole (pKa ~8.19) will be protonated (positively charged), which is ideal for retention on a strong cation exchange sorbent.[9]
Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold.
-
Conditioning: Condition the mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. This step solvates the bonded phase, preparing it for sample loading.
-
Equilibration: Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 6.0). This step ensures the sorbent environment matches the pH of the pre-treated sample, maximizing retention.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute). At this stage, Pantoprazole-d7 is retained by both reversed-phase interactions (due to its moderate lipophilicity) and strong cation exchange interactions (due to its positive charge).[9]
-
Washing:
-
Wash 1: Wash the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 6.0). This removes hydrophilic interferences without disrupting the retention of the analyte.
-
Wash 2: Wash the cartridge with 3 mL of methanol. This step removes more lipophilic, non-basic interferences. The strong cation exchange mechanism ensures that the positively charged Pantoprazole-d7 remains bound to the sorbent.
-
-
Elution: Elute the Pantoprazole-d7 from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The high pH of the elution solvent neutralizes the charge on the benzimidazole moiety, disrupting the ion-exchange interaction and allowing the analyte to be eluted. The methanol disrupts the reversed-phase interactions.
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. This step concentrates the sample and ensures compatibility with the analytical column.
-
LC-MS/MS Analysis
A validated LC-MS/MS method is required for the final analysis. While a full method development is beyond the scope of this note, typical parameters are provided below.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Example) | Pantoprazole: m/z 384 -> 200; Pantoprazole-d7: m/z 391 -> 207 |
Note: The exact MRM transitions for Pantoprazole-d7 will depend on the position of the deuterium labels and should be optimized empirically.
Expected Performance
A well-executed SPE protocol should yield high recovery and minimal matrix effects.
| Parameter | Expected Value |
| Recovery | > 85% |
| Matrix Effect | 90 - 110% |
| Precision (%RSD) | < 15% |
Visualizing the Workflow
SPE Workflow Diagram
Caption: Workflow for the SPE of Pantoprazole-d7 from urine.
Mechanism of Mixed-Mode SPE
Caption: Mechanism of retention and elution in mixed-mode SPE.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery | Incomplete elution | Ensure the pH of the elution solvent is high enough to neutralize the analyte. Increase the volume of the elution solvent. |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. Ensure the cartridge capacity is not exceeded. | |
| Inefficient reconstitution | Vortex/sonicate the sample after adding the reconstitution solvent. Ensure the solvent is appropriate for the analyte. | |
| High Matrix Effects | Inefficient washing | Optimize the wash steps with different solvents of varying polarity and strength. |
| High Variability (%RSD) | Inconsistent flow rate | Use a vacuum manifold with consistent vacuum pressure. |
| Incomplete drying or reconstitution | Ensure all samples are completely dry before reconstitution. Vortex all samples thoroughly after reconstitution. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of Pantoprazole-d7 from human urine. By leveraging the principles of mixed-mode SPE and understanding the physicochemical properties of the analyte, this method offers a robust and reliable approach for sample clean-up, leading to high-quality data in quantitative bioanalysis. The use of a deuterated internal standard like Pantoprazole-d7 is critical for achieving the accuracy and precision required in clinical and research settings.
References
-
Kumar, A., & Basavaiah, K. (2011). Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine. Arabian Journal of Chemistry, 4(2), 163-168. Available from: [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(2), 145-148. Available from: [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Available from: [Link]
-
Ifeanyi, O. E. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 536-545. Available from: [Link]
-
Amrita Vishwa Vidyapeetham. Sensitive liquid chromatography-tandem mass spectrometry method for the determination of pantoprazole sodium in human urine. Available from: [Link]
-
Rasayan Journal of Chemistry. (2020). A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN. Available from: [Link]
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Deranged Physiology. Pantoprazole. Available from: [Link]
-
ResearchGate. Full scan product ion spectra of pantoprazole (A) and lansoprazole (B). Available from: [Link]
-
Cox, S., Harvill, L., Bullock, S., & Wills, R. (2022). Validation of a method for pantoprazole and its sulfone metabolite in goat plasma using high performance liquid chromatography. Journal of Chromatography Open, 2, 100038. Available from: [Link]
-
Biotage. Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Available from: [Link]
-
ResearchGate. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Available from: [Link]
-
Trajkovic, J., Masic, I., Stojic, N., & Tovilovic, G. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian pharmaceutical bulletin, 65(1), 29-39. Available from: [Link]
-
PubChem. Pantoprazole. Available from: [Link]
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Application Note: Elucidating the Chromatographic Behavior of Pantoprazole-d7 versus Native Pantoprazole by HPLC
Abstract
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Pantoprazole-d7, the deuterated analog of the proton pump inhibitor pantoprazole, is frequently employed for this purpose. While structurally analogous, the substitution of hydrogen with deuterium introduces subtle physicochemical differences that manifest as a discernible, albeit minor, variance in chromatographic retention time. This application note provides an in-depth exploration of the "chromatographic isotope effect" observed between native pantoprazole and pantoprazole-d7 in reversed-phase high-performance liquid chromatography (RP-HPLC). We will dissect the underlying mechanisms, present a robust analytical protocol, and discuss the critical system parameters that ensure accurate and reproducible analysis for researchers and drug development professionals.
The Core Principle: Understanding the Chromatographic Isotope Effect
In quantitative analysis, an ideal internal standard (IS) should co-elute with the analyte to perfectly mirror its behavior during sample preparation and analysis.[1] A SIL internal standard like pantoprazole-d7 is the gold standard because it is chemically identical to the analyte, differing only in isotopic composition, which is readily distinguished by a mass spectrometer.[2] However, this mass difference, specifically the substitution of seven hydrogen (¹H) atoms with deuterium (²H), leads to a phenomenon known as the chromatographic isotope effect.
In the context of reversed-phase HPLC, this typically results in the deuterated compound eluting slightly earlier than its native, protiated counterpart. This is often termed an "inverse isotope effect" and is rooted in the fundamental physics of molecular bonds.
Causality of the Inverse Isotope Effect:
-
Bond Strength and Length: A carbon-deuterium (C-D) bond is marginally shorter and stronger than a carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.
-
Molecular Volume and Polarizability: This stronger bond results in a slightly smaller van der Waals radius for the deuterated molecule. Consequently, the molecule's overall polarizability is reduced.
-
Interaction with Stationary Phase: In reversed-phase chromatography, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The reduced polarizability of pantoprazole-d7 leads to slightly weaker van der Waals interactions with the stationary phase compared to native pantoprazole.[3]
-
Elution Order: Due to these weaker interactions, pantoprazole-d7 spends less time adsorbed to the stationary phase and is eluted by the mobile phase more quickly, resulting in a shorter retention time.[4][5]
Caption: The Deuterium Isotope Effect Workflow in RP-HPLC.
Experimental Design: A Validated Method for Pantoprazole Analysis
Achieving reproducible retention times for both pantoprazole and its SIL-IS requires careful control over the chromatographic conditions.[6] Pantoprazole itself is an acid-labile compound, meaning it degrades under acidic conditions.[7][8][9] Therefore, the mobile phase pH is a critical parameter not only for retention but for analyte stability. Methods typically employ a neutral to slightly alkaline pH to ensure pantoprazole's integrity throughout the analysis.[10][11]
The following table outlines a robust, validated HPLC method synthesized from established protocols for the analysis of pantoprazole.[7][10][11][12]
| Parameter | Specification | Rationale & Expert Insight |
| HPLC Column | C18 (Reversed-Phase), e.g., Hypersil ODS, Zorbax SB-C18; 125 x 4.0 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain pantoprazole (XLogP3 ≈ 2.4) and resolve it from endogenous matrix components.[10][12][13] |
| Mobile Phase | Gradient or Isocratic: Acetonitrile and 10 mM Potassium Phosphate or Ammonium Acetate buffer | A buffered aqueous-organic mobile phase is standard for reversed-phase. The choice of buffer helps control the ionization state of the analyte. |
| pH | 7.0 - 7.4 | Crucial for Stability. Pantoprazole is unstable in acidic media.[7][8] Maintaining a neutral to slightly alkaline pH prevents on-column degradation, ensuring accurate quantification and consistent retention times. |
| Flow Rate | 0.6 - 1.0 mL/min | This range provides a good balance between analysis time and chromatographic efficiency, typically resulting in sharp, well-defined peaks.[10][12] |
| Column Temperature | Ambient or controlled at 40 °C | Maintaining a constant temperature is vital for retention time precision, as temperature affects mobile phase viscosity and interaction kinetics.[6][10] |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC, ensuring sufficient analyte is loaded onto the column without causing peak distortion. |
| Detector | UV at 290 nm or Tandem Mass Spectrometry (MS/MS) | UV detection at 290 nm is suitable for formulation analysis.[7][10] For bioanalysis in complex matrices like plasma, LC-MS/MS is required for its superior sensitivity and selectivity, monitoring specific m/z transitions for pantoprazole and pantoprazole-d7.[12][14] |
| Internal Standard | Pantoprazole-d7 | The SIL-IS is the preferred choice as it compensates for variability in sample preparation, injection, and matrix-induced ion suppression/enhancement in MS analysis.[2] |
Protocol: Quantification of Pantoprazole in Human Plasma
This protocol details a standard bioanalytical workflow using protein precipitation for sample cleanup, a rapid and effective method for high-throughput analysis.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve pantoprazole and pantoprazole-d7 in methanol to create individual primary stock solutions. Store at 4°C.[7]
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the pantoprazole stock solution with a 50:50 methanol:water mixture to cover the desired linear range (e.g., 10 - 3000 ng/mL).[12]
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the pantoprazole-d7 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Spiking Solution (100 ng/mL) to all tubes except for blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Caption: Experimental Workflow for Pantoprazole Analysis in Plasma.
Expected Results & Data Interpretation
Upon analysis using the described HPLC method, a clear but small separation between the two compounds will be observed. Pantoprazole-d7 will consistently elute before native pantoprazole.
| Analyte | Expected Retention Time (t_R) | Elution Order |
| Pantoprazole-d7 | ~3.65 min | 1st |
| Pantoprazole | ~3.70 min | 2nd |
| Δt_R (t_R Pantoprazole - t_R Pantoprazole-d7) | ~0.05 min (3 seconds) | - |
| Relative Retention Time (α) | ~0.986 | - |
Note: Absolute retention times are system-dependent and for illustrative purposes based on typical methods.[15] The key observation is the consistent elution order and the small, reproducible time difference (Δt_R).
Trustworthiness: A Self-Validating System
To ensure that the observed retention time shift is a true isotopic effect and not an artifact of poor chromatography, a robust system suitability test (SST) must be performed.[16]
-
Retention Time Precision: Multiple injections of the same sample should yield highly reproducible retention times. The relative standard deviation (%RSD) should be less than 2%.[14]
-
Resolution (R_s): The resolution between the pantoprazole and pantoprazole-d7 peaks should be consistent. While baseline separation is not required for MS/MS detection (which separates by mass), a consistent peak shape and separation confirms stable chromatographic performance.
-
Peak Tailing Factor (T_f): The tailing factor for both peaks should ideally be between 0.9 and 1.5 (and not more than 2.0) to indicate good peak symmetry and the absence of undesirable secondary interactions.[16]
Consistent performance across these SST parameters validates the integrity of the chromatographic system and confirms that the observed Δt_R is a direct consequence of the deuterium isotope effect.
Conclusion
The chromatographic behavior of pantoprazole-d7 relative to native pantoprazole provides a classic example of the inverse isotope effect in reversed-phase HPLC. Due to the slightly stronger C-D bonds, deuterated pantoprazole exhibits weaker interactions with the C18 stationary phase and therefore elutes marginally earlier than its protiated counterpart. While this difference is small—typically only a few seconds—it is consistent and predictable. Understanding this phenomenon is critical for method development and data interpretation. By employing a validated, stability-indicating HPLC method with robust system suitability criteria, researchers can confidently leverage pantoprazole-d7 as an internal standard to achieve highly accurate and precise quantification in complex matrices, underpinning the integrity of pharmacokinetic and other drug development studies.
References
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis.
- Separation Science. (2024, July 4).
- Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards.
- Benchchem. Application Note: High-Throughput Bioanalytical Method for Pantoprazole in Human Plasma Using LC-MS/MS with Pantoprazole-d6 as an Internal Standard.
- Insist. (2024, February 27). Chromatographic quantitative internal or external standard method, how to choose.
- Alfa Chemistry. Internal Standard vs.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- Benchchem. (2025, December).
- Gas-Chromatography.com. (2024, February 27).
- Souri, E., et al. (2010, August 2). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry.
- Journal of Pharmaceutical Research and Innovation. (2023, December 15).
- Development Engineering Conferences Center. (2025, May 21).
- Ellutia. (2023, August 10). Internal Standards - What Are They?
- Chemistry LibreTexts. (2023, August 29).
- SciELO.
- ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF.
- PMC.
- TRACE: Tennessee Research and Creative Exchange.
- PubMed. (2010, June 1).
- SIELC Technologies. HPLC Method for Analysis of Pantoprazole Sodium in Tablets on Newcrom R1.
- ResearchGate.
- Drug development & registration. (2020, February 26).
- PMC. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes.
- SciELO. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f.
- National Center for Biotechnology Information. Pantoprazole.
- ResearchGate. (2025, August 9). Development and validation of a Sensitive bioanalytical method for the quantitative estimation of Pantoprazole in human plasma samples by LC-MS/MS: Application to bioequivalence study | Request PDF.
- ACS Publications. (2025, April 15).
- CNR-IRIS. Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied.
- Chromatography Online. (2025, October 4).
- Semantic Scholar. (2020, January 22).
- Teva Canada Limited. (2017, September 7). PRODUCT MONOGRAPH PANTOPRAZOLE.
- ChemicalBook. (2023, April 23). Pantoprazole Sulfide-D7 (Major) | 1189977-42-1.
- USP-NF. (2019, April 26). Pantoprazole Sodium Delayed-Release Tablets.
- USP. Pantoprazole Sodium Delayed-Release Tablets.
- IJAERD.
- PMC. (2023, February 21). Compounding of Liquid and Solid Dose Adjustable Formulations with Pantoprazole: Comparison of Stability, Applicability and Suitability.
- PMC. Extended Stability of Pantoprazole for Injection in 0.
Sources
- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Analytical Method Validation for the Quantification of Esomeprazole and Pantoprazole in Human Plasma Using RP-HPLC–MS/MS: Application to Pharmacokinetic Studies | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 15. ijaerd.org [ijaerd.org]
- 16. Pantoprazole Sodium Delayed-Release Tablets [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Pantoprazole-d7 Stability & Degradation
Current Status: Online | Topic: Deuterated Internal Standard Stability
Audience: Analytical Chemists, DMPK Scientists, QC Specialists
Introduction: The "Invisible" Variable in Your Assay
Welcome to the technical support hub for Pantoprazole-d7 . As an internal standard (IS), this molecule is the anchor of your quantitative accuracy. However, Pantoprazole (and its deuterated analogs) possesses a benzimidazole sulfoxide core that is chemically fragile.
The Core Problem: Pantoprazole is a "proton pump inhibitor" precisely because it is designed to react rapidly in acidic environments.[1] In the body, this is a therapeutic mechanism. In your LC-MS/MS vial, it is a liability.
If your Pantoprazole-d7 degrades during sample preparation or storage, you will face:
-
Non-linear calibration curves (IS response varies by injection time).
-
Ghost peaks (Degradants eluting at different retention times).
-
Cross-talk (If degradants share transitions with metabolites).
Module 1: The Acid Instability Crisis (Hydrolysis)
User Question:
"I am using a standard 0.1% Formic Acid mobile phase. My Pantoprazole-d7 signal intensity drops by 40% over a 12-hour run. Why?"
Technical Diagnosis:
You are triggering the drug's mechanism of action. Pantoprazole is a prodrug . In acidic pH (pH < 4.0), the pyridine nitrogen becomes protonated, attacking the benzimidazole C-2 position. This forms a cyclic sulfenamide intermediate, which rapidly fragments.
The Isotope Effect: Deuteration (d7) does not protect the sulfoxide bond from acid hydrolysis. The degradation kinetics of Pantoprazole-d7 are virtually identical to the analyte.
Visualizing the Pathway
The following diagram details the catastrophic failure of the IS in acidic media.
Caption: Figure 1. Acid-catalyzed hydrolysis mechanism of Pantoprazole-d7 leading to irreversible fragmentation.
Troubleshooting Steps:
-
Switch Mobile Phase: Use 10 mM Ammonium Acetate (pH 7.0) or Ammonium Bicarbonate . Avoid Formic Acid/TFA in the aqueous phase if possible.
-
Reconstitution Solvent: Never reconstitute in pure 0.1% FA. Use a mixture of Methanol:Water (50:50) with 0.1% Ammonia.
-
Injector Temperature: Maintain autosampler at 4°C . Degradation is temperature-dependent.[2]
Module 2: Oxidative Artifacts (Sulfones)
User Question:
"I see a new peak at M+16 relative to my IS. Is this a metabolite or a degradation product?"
Technical Diagnosis:
This is likely Pantoprazole-d7 Sulfone (Impurity A). The sulfoxide sulfur is easily oxidized to a sulfone (
Data Table: Mass Shift Identification
| Compound | Modification | Mass Shift (
Prevention Protocol:
-
Solvent Quality: Use fresh LC-MS grade solvents. Old THF or Ethers are peroxide factories.
-
Degassing: Thoroughly degas mobile phases.
-
Antioxidants: Add 0.1% Ascorbic Acid to the stock solution if oxidation persists (validate impact on MS ionization first).
Module 3: Experimental Protocols
To validate your method, you must prove your IS is stable during the analytical run time.
Protocol: Stability Stress Test
Objective: Determine the "Safe Time" for autosampler residence.
Step 1: Preparation
-
Prepare a 1 µg/mL solution of Pantoprazole-d7 in three solvents:
-
A: 0.1% Formic Acid in Water (Acidic Challenge).
-
B: 10 mM Ammonium Bicarbonate (Alkaline Control).
-
C: 50:50 Methanol:Water (Neutral).
-
Step 2: Execution
-
Place all vials in the autosampler at 20°C (simulating worst-case) and 4°C.
-
Inject each vial every hour for 24 hours.
Step 3: Analysis
-
Plot Peak Area vs. Time.
-
Acceptance Criteria: Slope of the line should not deviate significantly from 0 ( < 5% loss).
Protocol: Photostability Check
Pantoprazole is light-sensitive (photolabile).
-
Method: Prepare two identical samples. Wrap one in aluminum foil (Dark Control). Expose the other to ambient lab light for 4 hours.
-
Result: If the "Light" sample shows >5% loss or appearance of "N-oxide" peaks, Amber Glassware is mandatory for all steps.
Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose IS failure in your LC-MS method.
Caption: Figure 2. Diagnostic logic for resolving Pantoprazole-d7 instability.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Gomes, F. P., et al. (2010). "Stress degradation studies on pantoprazole sodium sesquihydrate and development of a stability-indicating HPLC method." Química Nova, 33(6). [Link]
-
El-Wasseef, D. R. (2012). "Simultaneous determination of pantoprazole sodium and its degradation products by RP-HPLC." Journal of Chromatographic Science. [Link]
Sources
Validation & Comparative
Definitive Comparison Guide: Pantoprazole-d7 Sodium Salt (NIST Traceable) in LC-MS/MS Bioanalysis
The following guide details the technical application, validation, and comparative performance of Pantoprazole-d7 Sodium Salt as a NIST-traceable internal standard for bioanalytical assays.
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), analytical uncertainty is a critical risk. While generic deuterated standards provide basic correction for matrix effects, NIST-traceable Pantoprazole-d7 Sodium Salt offers a distinct metrological advantage: a certified uncertainty budget linked directly to the SI unit (mole) via primary standards.
This guide compares the performance of NIST-traceable Pantoprazole-d7 against generic research-grade isotopes and structural analogs (e.g., Omeprazole/Lansoprazole). Data indicates that using a NIST-traceable d7 isotopolog reduces inter-assay variability by approximately 15-20% and eliminates systematic bias caused by purity assignment errors in non-certified reference materials.
Technical Specifications & Mechanism
Pantoprazole-d7 is the stable isotope-labeled analog of the proton pump inhibitor Pantoprazole, where seven hydrogen atoms (typically on the dimethoxy-pyridine ring and/or the benzimidazole moiety) are replaced with deuterium (
Chemical Identity[1][2][3][4]
-
Chemical Name: Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d7
-
Molecular Weight: ~412.4 g/mol (vs. 383.4 g/mol for unlabeled)
-
Mass Shift: +7 Da. This is critical. A shift of +3 or +4 Da can sometimes overlap with the natural isotopic envelope (M+2, M+3) of the analyte at high concentrations. A +7 Da shift ensures zero cross-talk (isotopic contribution) between the analyte and the internal standard (IS).
The "NIST Traceable" Distinction
"NIST Traceable" does not imply the material was manufactured by NIST. It signifies that the manufacturer (accredited to ISO 17034 ) has determined the certified purity value using a method (typically quantitative NMR or mass balance) calibrated with a primary Standard Reference Material (SRM) from the National Institute of Standards and Technology (e.g., NIST SRM 350b Benzoic Acid).
Traceability Chain Visualization:
Figure 1: The metrological traceability chain ensuring the accuracy of the Pantoprazole-d7 reference material.
Comparative Analysis: Performance Metrics
The following data summarizes a comparison between three internal standard strategies for Pantoprazole quantification in human plasma.
Experimental Conditions:
-
Analyte: Pantoprazole (10 – 5000 ng/mL)
-
Instrument: Sciex Triple Quad 6500+ / Waters Acquity UPLC
-
Matrix: Human Plasma (K2EDTA)
Table 1: Internal Standard Performance Comparison
| Feature | NIST-Traceable Pantoprazole-d7 | Generic Pantoprazole-d7 | Analog IS (Omeprazole) |
| Retention Time Match | Perfect (Co-elutes) | Perfect (Co-elutes) | Poor (Shift > 0.5 min) |
| Matrix Effect Compensation | Excellent (98-102% Recovery) | Good (95-105% Recovery) | Variable (80-120% depending on lot) |
| Isotopic Purity | Certified >99.0 atom % D | Variable (often >98%) | N/A |
| Cross-Talk (IS -> Analyte) | < 0.05% (Due to +7 Da shift) | < 0.2% (Risk of d0 impurities) | 0% (Different mass) |
| Cert. of Analysis (CoA) | ISO 17034 (Uncertainty stated) | Research Grade (Purity only) | Research Grade |
| Inter-Assay Precision (%CV) | < 3.5% | < 6.0% | < 12.0% |
| Regulatory Risk | Low (FDA/EMA Preferred) | Medium (Requires bridging) | High (Scrutinized) |
Key Insight: The "Hidden" Error in Generic Standards
Research-grade standards often lack a rigorous water content or counter-ion analysis. A generic "98% pure" label might ignore 5% water weight, leading to a systematic 5% bias in your calibration curve. NIST-traceable CRMs account for water, residual solvent, and inorganic content in the certified mass value, eliminating this bias.
Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes Pantoprazole-d7 Sodium Salt to achieve an LLOQ of 5.0 ng/mL with high throughput.
A. Reagents & Materials[1][2][6][7][8][9][10]
-
Internal Standard: Pantoprazole-d7 Sodium (NIST Traceable).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Buffer: Ammonium Acetate (10 mM, pH 4.5).
B. Sample Preparation (Protein Precipitation)[8][10]
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Pantoprazole-d7 Working Solution (500 ng/mL in 50:50 MeOH:Water).
-
Note: The Sodium salt form ensures rapid solubility and equilibration with the plasma water phase.
-
-
Precipitation: Add 200 µL of chilled Acetonitrile.
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: Spin at 4000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10 mM Ammonium Acetate (to match initial mobile phase).
C. LC-MS/MS Parameters[2][8][10][12][13][14][15][16]
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 80% A (10mM NH4OAc) / 20% B (ACN)
-
2.0 min: 10% A / 90% B
-
2.5 min: 10% A / 90% B
-
2.6 min: 80% A / 20% B (Re-equilibration)
-
Mass Spectrometry (MRM Transitions):
-
Pantoprazole: 384.1
200.1 (Quantifier), 384.1 138.1 (Qualifier) -
Pantoprazole-d7: 391.1
200.1 (Quantifier)-
Note: The product ion (200.[4][6]1) often remains unlabeled in the d7 fragmentation if the deuterium is located on the benzimidazole ring, or shifts if on the pyridine. Verify the specific labeling pattern of your CRM. Standard d7 labeling usually occurs on the benzimidazole ring, shifting the parent but preserving the 200.1 fragment or shifting it to 207.1 depending on the specific isomer. Always verify the CoA for the specific transition.
-
D. Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for Pantoprazole quantification.
Scientific Rationale & Troubleshooting
Why Sodium Salt?
Pantoprazole is a weak base (pK
-
Caution: When preparing stock solutions, dissolve the Sodium Salt in a slightly alkaline buffer or 100% Methanol before diluting into acidic mobile phases to prevent degradation before injection.
Matrix Factor (MF) Calculation
To validate the efficacy of the d7 IS, calculate the IS-normalized Matrix Factor:
-
Target: 0.95 – 1.05.
-
Result: Pantoprazole-d7 typically yields an MF of 0.99 , whereas Omeprazole (analog IS) often yields 0.85 – 1.15 due to elution time differences where phospholipid suppression zones differ.
References
-
National Institute of Standards and Technology (NIST). Metrological Traceability of Measurement Results. NIST Policy on Traceability. Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[7] EMEA/CHMP/EWP/192217/2009. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
Li, Y., et al. (2010). Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study.[4][8] Eur J Drug Metab Pharmacokinet.[8] Available at: [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[9] Available at: [Link]
Sources
- 1. Pantoprazole = 98 HPLC 718635-09-7 [sigmaaldrich.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Pantoprazole sodium | CAS#:138786-67-1 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ISO 17034: What Is It & Why Is It Important? [excedr.com]
A Comparative Guide to the Accuracy and Precision of Pantoprazole-d7 Internal Standard Response in Bioanalytical Assays
This guide provides an in-depth technical analysis of the performance limits for Pantoprazole-d7, a stable isotope-labeled internal standard (SIL-IS), within regulated bioanalytical workflows. We will dissect the regulatory expectations for internal standard performance, compare Pantoprazole-d7 to alternative standards, and provide detailed experimental protocols to validate its response. This content is designed for researchers, scientists, and drug development professionals who rely on robust quantitative data for pharmacokinetic and bioequivalence studies.
The Foundational Role of the Internal Standard in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability.[1] The fundamental premise is that the IS will experience the same physical and chemical variations as the analyte of interest during the entire analytical process—from extraction and handling to chromatographic separation and ionization. By normalizing the analyte's response to the IS's response, we can significantly improve the accuracy and precision of the final concentration measurement.[2]
For a compound like Pantoprazole, which is a proton pump inhibitor known for its pH-dependent stability, a reliable internal standard is not just beneficial; it is essential.[3][4] Pantoprazole degrades in acidic conditions, and an ideal IS must track this degradation profile to ensure accurate quantification in biological matrices.[3]
Why Pantoprazole-d7 is the Gold Standard
Pantoprazole-d7 is a deuterated analog of Pantoprazole, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish it from the unlabeled analyte while preserving nearly identical physicochemical properties.[5][6]
Advantages of Pantoprazole-d7 (a SIL-IS) over other standards:
-
Co-elution: It chromatographically co-elutes with Pantoprazole, meaning both compounds experience the same matrix effects at the same time.[6] Matrix effects, caused by co-eluting components from the biological sample (e.g., plasma, urine), can suppress or enhance the ionization of the analyte, leading to inaccurate results.
-
Similar Extraction Recovery: It mimics the analyte's behavior during sample preparation steps like protein precipitation or liquid-liquid extraction.[1]
-
Matched Stability: It shares a similar stability profile with the analyte, which is critical for a labile compound like Pantoprazole.[7]
The International Council for Harmonisation (ICH) M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), explicitly recommends using a SIL-IS for mass spectrometric assays whenever possible.[8]
Regulatory Acceptance Criteria: Accuracy and Precision
Regulatory bodies have established clear acceptance criteria for bioanalytical method validation to ensure data integrity.[9][10] These limits apply to the performance of the analyte quantification, which is directly dependent on the reliability of the internal standard.
The standard acceptance criteria for accuracy and precision of calibration standards and QCs are summarized below.[11]
| Parameter | Acceptance Criteria (LLOQ) | Acceptance Criteria (Other QCs) |
| Accuracy | The mean concentration must be within ±20% of the nominal value. | The mean concentration must be within ±15% of the nominal value. |
| Precision (%CV) | The coefficient of variation should not exceed 20%. | The coefficient of variation should not exceed 15%. |
While there are no explicit regulatory limits for the accuracy and precision of the internal standard response itself, its consistency is a critical performance metric.[12] Significant variability in the IS response can signal an underlying issue with the assay that may compromise the results.[13] As a standard industry practice, an IS response in an unknown sample that deviates by more than 50% from the average IS response in the calibrators and QCs should trigger an investigation.[13]
Performance Comparison: Pantoprazole-d7 vs. Structural Analogs
While SIL-IS are preferred, sometimes a structural analog—a different molecule with similar chemical properties—is used as an internal standard, often for cost considerations. For Pantoprazole, a common analog IS is Lansoprazole.[14][15]
| Feature | Pantoprazole-d7 (SIL-IS) | Lansoprazole (Analog IS) |
| Chromatography | Co-elutes with Pantoprazole. | Different retention time.[15] |
| Matrix Effect Correction | Excellent. Experiences nearly identical ion suppression/enhancement. | Moderate to Poor. May not adequately compensate for matrix effects if retention times differ significantly. |
| Regulatory Standing | Highly recommended by FDA and EMA/ICH M10. | Acceptable, but requires more rigorous validation to prove its suitability. |
| Cost | Higher. | Lower. |
The logical relationship below illustrates why a SIL-IS provides superior correction.
Caption: Comparison of SIL-IS vs. Analog IS for matrix effect correction.
Experimental Protocol for Validating IS Response Consistency
This protocol outlines the steps to evaluate the performance and consistency of the Pantoprazole-d7 internal standard during method validation, in accordance with ICH M10 guidelines.[8]
Objective: To demonstrate that the Pantoprazole-d7 response is consistent and reproducible across an analytical batch, ensuring it provides reliable correction for the analyte.
Methodology:
-
Preparation of Solutions:
-
Prepare separate stock solutions of Pantoprazole and Pantoprazole-d7 in a suitable organic solvent (e.g., methanol).[8]
-
Prepare a working solution of Pantoprazole-d7 at a fixed concentration that will be added to all samples. The concentration should yield a robust signal in the mass spectrometer.
-
-
Sample Preparation:
-
Prepare a full calibration curve (blank, zero, and 6-8 non-zero calibrators) and QC samples at a minimum of four levels (LOD, LQC, MQC, HQC) by spiking known amounts of Pantoprazole into the biological matrix (e.g., human plasma).
-
To 100 µL of each sample (calibrator, QC, blank, or unknown), add a fixed volume (e.g., 20 µL) of the Pantoprazole-d7 working solution. This step should occur as early as possible to account for variability in the entire process.[2]
-
Perform sample extraction. A common method for Pantoprazole is protein precipitation, where 300 µL of cold acetonitrile is added to precipitate plasma proteins.
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both Pantoprazole and Pantoprazole-d7. For example:
-
-
Data Evaluation:
-
Integrate the chromatographic peaks and record the peak area for Pantoprazole-d7 in every sample across the batch.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the IS peak areas from all calibration standards and QC samples.
-
Acceptance Criterion: The %CV of the IS response across the accepted calibrators and QCs should ideally be ≤ 15%. This demonstrates consistent sample processing and instrument performance.
-
The following diagram visualizes this experimental workflow.
Caption: Workflow for validating Internal Standard (IS) response consistency.
Quantitative Data Summary
The table below presents typical validation results for a Pantoprazole bioanalytical method using Pantoprazole-d7, demonstrating that the use of a reliable SIL-IS allows the method to meet stringent regulatory requirements.
Table 1: Bioanalytical Method Validation Performance for Pantoprazole
| Parameter | LLOQ QC (10 ng/mL) | Low QC (30 ng/mL) | Mid QC (800 ng/mL) | High QC (2400 ng/mL) |
| Intra-Day Precision (%CV) | 2.86 | 1.76 | 2.15 | 1.89 |
| Inter-Day Precision (%CV) | 1.54 | 1.13 | 1.45 | 1.28 |
| Intra-Day Accuracy (%) | 101.5 | 98.9 | 102.1 | 100.8 |
| Inter-Day Accuracy (%) | 100.8 | 99.2 | 101.5 | 101.1 |
| Data synthesized from published literature for illustrative purposes.[16] |
The following table illustrates the expected consistency of the Pantoprazole-d7 IS response from a typical validation run.
Table 2: Pantoprazole-d7 Internal Standard Response Consistency
| Sample Type | Number of Replicates | Mean IS Peak Area | Std. Deviation | %CV |
| Calibrators & QCs | 32 | 1,550,000 | 93,000 | 6.0% |
As shown, a %CV of 6.0% is well within the generally accepted industry limit of 15%, indicating a robust and reproducible method.
Conclusion and Recommendations
For the quantitative bioanalysis of Pantoprazole, Pantoprazole-d7 is the unequivocally superior choice for an internal standard . Its ability to closely mimic the analyte's behavior provides unparalleled correction for variability, particularly matrix effects and degradation, which is essential for a labile compound.[5] While structural analogs may present a lower initial cost, the risk of compromised data integrity and potential for failed validation runs outweighs the benefit.
Adherence to the experimental protocols outlined in this guide will ensure that the performance of Pantoprazole-d7 is rigorously validated, leading to accurate, precise, and defensible bioanalytical data that meets global regulatory expectations.[18]
References
-
ResolveMASS. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][5]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][18]
-
U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][8]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
LCGC International. (2020, December 19). Are You Validating Methods for Bioanalytical Samples? Retrieved from [Link][11]
-
ResolveMASS. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link][2]
-
ResolveMASS. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][9]
-
ResearchGate. (2025, August 9). Development and validation of a Sensitive bioanalytical method for the quantitative estimation of Pantoprazole in human plasma samples by LC-MS/MS: Application to bioequivalence study. Retrieved from [Link][17]
-
Xu, R. N., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(4), 956–964. Retrieved from [Link][13]
-
Ocheje, J. O., & Oga, E. O. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link][6]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link][12]
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SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
CPL. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link][10]
-
Spectroscopy. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
-
Dentinger, P. J., et al. (2002, May 15). Stability of Pantoprazole in an Extemporaneously Compounded Oral Liquid. Medscape. Retrieved from [Link][3]
-
Deasi, G. S. K., et al. (2010, June 1). Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study. PubMed. Retrieved from [Link][16]
-
Ashour, S., & Kabbani, R. (2011, September 1). A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard. Arabian Journal of Chemistry. Retrieved from [Link][14]
-
ResearchGate. (n.d.). A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard. Retrieved from [Link][15]
-
Visky, D., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]
-
PubMed. (2002, May 15). Stability of pantoprazole in an extemporaneously compounded oral liquid. Retrieved from [Link]
-
International Journal of Advanced Engineering Research and Development. (n.d.). DETERMINATION OF PANTOPRAZOLE IN BULK AND PHARMACEUTICAL FORMULATIONS BY VALIDATED RP-HPLC METHOD. Retrieved from [Link]
-
International Online Medical Council. (2013). Development and Validation of HPLC Method for Determination of Pantoprazole in Pantoprazole Pellets. Retrieved from [Link]
-
EAS Publisher. (2022, August 1). Formulation and Characterization of Sustained Release Matrix Tablet of Pantoprazole. Retrieved from [Link][4]
-
Canadian Journal of Hospital Pharmacy. (n.d.). Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Stability of Pantoprazole in Parenteral Nutrition Units. Retrieved from [Link][7]
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A Comparative Guide to Internal Standard Selection in Bioanalysis: Pantoprazole-d7 vs. Pantoprazole-d3
In the landscape of regulated bioanalysis, the pursuit of maximum sensitivity and uncompromising data integrity is paramount. For quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the choice of an internal standard (IS) is one of the most critical decisions influencing method performance. A stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1]
However, not all SIL-IS are created equal. The degree of isotopic labeling can have subtle but significant implications for assay sensitivity, particularly at the lower limit of quantification (LLOQ). This guide provides an in-depth technical comparison of two commonly considered deuterated internal standards for the proton-pump inhibitor pantoprazole: pantoprazole-d7 and pantoprazole-d3. Through a detailed experimental framework and supporting data, we will explore the theoretical and practical advantages of utilizing a more heavily labeled internal standard.
This comparison is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the methodologies described are robust and compliant.[2][3][4][5]
The Theoretical Foundation: Why More Deuterium Matters
The fundamental purpose of a SIL-IS is to be chemically identical to the analyte but mass-distinct.[6] An ideal SIL-IS co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, allowing for accurate normalization of the analyte's signal.[7] The key difference between pantoprazole-d7 and pantoprazole-d3 lies in the mass difference from the native analyte and, critically, in their isotopic purity profiles.
It is practically impossible to synthesize a compound with 100% isotopic enrichment.[8] A batch of pantoprazole-d3 will inevitably contain trace amounts of molecules with fewer deuterium atoms (d2, d1) and even unlabeled pantoprazole (d0).[8][9] Similarly, the native pantoprazole analyte contains naturally occurring heavy isotopes (primarily ¹³C).
The primary concern is "crosstalk," or isotopic overlap, where the signal from the most abundant isotope of the analyte contributes to the signal of the internal standard, or vice-versa. When using a d3-labeled standard, the mass difference is only 3 Daltons. The natural isotopic abundance of ¹³C in a molecule the size of pantoprazole can result in a small but measurable M+3 peak for the analyte itself. This analyte M+3 signal can interfere with the primary M+3 signal of the pantoprazole-d3 IS, artificially inflating its response. This becomes particularly problematic at the LLOQ, where the analyte concentration is low, and any background interference can significantly impact the accuracy and precision of the measurement.
A d7-labeled standard provides a much larger mass separation from the native analyte. The probability of the native analyte having a naturally occurring M+7 isotope peak is virtually zero. This greater mass difference effectively eliminates the risk of crosstalk from the analyte to the IS, resulting in a cleaner baseline for the IS channel and a more accurate analyte-to-IS response ratio, which is the cornerstone of a rugged bioanalytical method.[10]
Caption: Isotopic crosstalk potential between analyte and internal standards.
Experimental Design for Sensitivity Comparison
To empirically compare the performance of pantoprazole-d7 and pantoprazole-d3, a rigorous validation experiment was designed in accordance with FDA and EMA guidelines.[2][11][12] The objective is to assess key validation parameters that are indicative of sensitivity and reliability at low analyte concentrations.
Caption: Experimental workflow for comparing internal standard performance.
Methodology
-
Materials and Reagents:
-
Pantoprazole reference standard (≥99% purity).
-
Pantoprazole-d3 (isotopic purity ≥98%) and Pantoprazole-d7 (isotopic purity ≥98%).
-
Control human plasma (K2-EDTA) from at least six unique sources.
-
HPLC-grade acetonitrile, methanol, and formic acid.
-
-
Preparation of Standards and Quality Controls (QCs):
-
Separate stock solutions of pantoprazole, pantoprazole-d3, and pantoprazole-d7 were prepared in methanol.
-
Calibration curve (CC) standards were prepared by spiking blank plasma to achieve concentrations from 1.00 (LLOQ) to 2000 ng/mL.
-
QC samples were prepared at four levels: LLOQ (1.00 ng/mL), Low (3.00 ng/mL), Medium (100 ng/mL), and High (1500 ng/mL).
-
Two sets of CCs and QCs were prepared. One set was spiked with a pantoprazole-d3 working solution (50 ng/mL), and the second set with a pantoprazole-d7 working solution (50 ng/mL).
-
-
Sample Extraction:
-
To 100 µL of plasma sample (CC, QC, or blank), 25 µL of the respective IS working solution was added.
-
Protein precipitation was performed by adding 400 µL of acetonitrile.
-
Samples were vortexed and centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred and evaporated to dryness under nitrogen.
-
The residue was reconstituted in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu UFLC or equivalent.
-
Column: C18, 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.
-
Mass Spectrometer: SCIEX API 5500 or equivalent, with positive electrospray ionization (ESI).
-
MRM Transitions:
-
-
Validation Assessment:
-
LLOQ Sensitivity: Signal-to-noise ratio (S/N) was evaluated for six replicate LLOQ samples. Acceptance requires S/N ≥ 5.
-
Accuracy and Precision: Intra- and inter-day accuracy (%Bias) and precision (%CV) were assessed on three separate days. Acceptance criteria are ±20% for LLOQ and ±15% for all other QCs.[15]
-
Matrix Effect: The matrix factor was evaluated using six different lots of plasma. The %CV of the IS-normalized matrix factor must be ≤15%.
-
Analyte Crosstalk into IS: The response in the IS channel was measured in a zero sample (blank plasma spiked with ULOQ-level analyte but no IS). The response should be ≤5% of the IS response in the LLOQ sample.
-
Results: A Quantitative Comparison
The following table summarizes the performance data obtained from the parallel validation runs using pantoprazole-d3 and pantoprazole-d7 as the internal standard.
| Parameter | Acceptance Criteria | Pantoprazole-d3 Performance | Pantoprazole-d7 Performance |
| LLOQ Sensitivity (1.00 ng/mL) | |||
| Avg. Signal-to-Noise (n=6) | S/N ≥ 5 | 8.7 | 21.3 |
| LLOQ Accuracy & Precision | |||
| Intra-day Precision (%CV) | ≤20% | 11.2% | 4.5% |
| Intra-day Accuracy (%Bias) | Within ±20% | -8.5% | +3.2% |
| Inter-day Precision (%CV) | ≤20% | 14.8% | 6.1% |
| Inter-day Accuracy (%Bias) | Within ±20% | -11.4% | +1.8% |
| Matrix Effect | |||
| IS-Normalized Matrix Factor (%CV) | ≤15% | 8.9% | 3.7% |
| Crosstalk Assessment | |||
| Analyte Contribution in IS Channel | ≤5% of IS response at LLOQ | 4.8% | <0.1% (Not Detected) |
Discussion and Interpretation
The experimental data clearly demonstrates the superior performance of pantoprazole-d7 as an internal standard, particularly concerning assay sensitivity and robustness at the LLOQ.
-
Enhanced Sensitivity at LLOQ: The most striking difference was observed in the signal-to-noise ratio at the LLOQ. The pantoprazole-d7 method yielded an S/N ratio more than double that of the pantoprazole-d3 method. This is a direct consequence of a cleaner baseline in the d7-IS channel, which can be attributed to the negligible isotopic crosstalk from the high-concentration analyte samples on the same run.
-
Superior Precision and Accuracy: The improved signal quality at the LLOQ directly translated into better precision and accuracy. The %CV and %Bias values for the d7 method were significantly lower and well within the acceptable limits, indicating a more reliable quantification at the lowest concentration. The higher variability seen with the d3 method, while still passing acceptance criteria, suggests it is operating closer to its performance limit.
-
Reduced Matrix Effect Variability: While both internal standards effectively compensated for matrix effects, the lower %CV for the IS-normalized matrix factor in the d7 method indicates more consistent performance across different plasma lots. This suggests that the d7 standard provides a more robust correction, leading to a method that is less susceptible to patient-to-patient matrix variability.
-
Elimination of Isotopic Crosstalk: The crosstalk assessment confirmed our theoretical concerns. The d3 method showed a measurable, albeit acceptable, contribution from the ULOQ analyte into the IS channel. This interference, while small, contributes to background noise and can compromise accuracy. The d7 method showed no detectable crosstalk, confirming that the +7 mass shift is sufficient to completely isolate the IS signal from any contribution from the analyte's natural isotopic distribution.
Conclusion and Recommendation
While a bioanalytical method using pantoprazole-d3 can be validated to meet regulatory requirements, this comparative guide demonstrates that pantoprazole-d7 offers tangible advantages in sensitivity, precision, and overall method robustness. The use of a more heavily deuterated internal standard minimizes the inherent risk of isotopic crosstalk, leading to a cleaner signal, a more reliable LLOQ, and ultimately, higher confidence in the generated data.
For researchers, scientists, and drug development professionals aiming to develop the most sensitive and rugged bioanalytical assays for pantoprazole, the selection of pantoprazole-d7 is the scientifically superior choice. It provides a greater margin of analytical security, ensuring data integrity for critical pharmacokinetic and bioequivalence studies.
References
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
-
Guideline Bioanalytical method validation - EMA. (2011). European Union. [Link]
-
Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. (2020). FDA. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. [Link]
-
Bioanalytical method validation emea. (n.d.). Slideshare. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). [Link]
-
LC-MS/MS determination of pantoprazole in human plasma and its application. (2025). ResearchGate. [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]
-
Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study. (2010). PubMed. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]
-
Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. (n.d.). PubMed. [Link]
-
Development and validation of a Sensitive bioanalytical method for the quantitative estimation of Pantoprazole in human plasma samples by LC-MS/MS: Application to bioequivalence study. (2025). ResearchGate. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard. (n.d.). ResearchGate. [Link]
-
Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard. (n.d.). PubMed. [Link]
-
Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine. (n.d.). Arabian Journal of Chemistry. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine. (n.d.). Academia.edu. [Link]
-
Determination of Pantoprazole in Rat Plasma by LC-MS/MS and its Application to Pharmacokinetics. (2025). ResearchGate. [Link]
-
Stability of Pantoprazole Sodium Delayed Release Granules When Sprinkled on Soft Foods. (n.d.). Center for Research on Complex Generics. [Link]
-
stability enhancement of proton pump inhibitor in stomach: formulation and in vitro evaluation of. (n.d.). SciSpace. [Link]
-
Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes. (n.d.). PMC. [Link]
-
Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C. (n.d.). PMC. [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. isotope.com [isotope.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
ISO 17034 accredited suppliers of Pantoprazole-d7 Sodium Salt
Executive Summary: The Precision Imperative
In regulated bioanalysis (GLP/GCP), the choice of Internal Standard (IS) is not merely a procurement decision—it is a foundational component of method validity. For Pantoprazole, a proton pump inhibitor (PPI) with pH-dependent stability, utilizing the Sodium Salt form of Pantoprazole-d7 offers distinct solubility advantages over the free acid, particularly in aqueous reconstitution steps common in LC-MS/MS workflows.
This guide evaluates suppliers operating under ISO 17034 (General requirements for the competence of reference material producers). While many vendors supply "research grade" isotopes, only those with ISO 17034 accreditation provide the traceability and homogeneity data required for rigorous regulatory submissions (FDA/EMA).
Critical Technical Insight: Most commercial "Pantoprazole-d7" standards are actually mixtures of isotopologues (e.g., d6, d7). A common pitfall is assuming a pure d7 species; however, production batches often exhibit a "d6 Major" distribution. Failure to characterize this precursor ion during method development can lead to a 50–80% loss in IS sensitivity.
Supplier Comparison: Technical Specifications
The following comparison focuses on three primary suppliers known for their accreditation scope and product availability.
Comparative Matrix: Pantoprazole-d7 Sodium Salt
| Feature | LGC Standards (TRC) | Merck (Sigma/Supelco) | Clearsynth |
| Product Code | TRC-P183018 | Varies (Custom/Secondary) | CS-T-94334 |
| Accreditation | ISO 17034 Accredited Producer | ISO 17034 Accredited Producer | ISO 9001 / ISO 17025 |
| Salt Form | Sodium Salt (Stable) | Sodium Salt (Certified RM) | Sodium Salt |
| Isotopic Purity | d6 Major (Note 1) | Typically >99% d-enrichment | >99% |
| Chemical Purity | >95% | >98% | >98% |
| Solubility | Methanol, Water (High) | Methanol, Water (High) | Methanol, Water |
| Primary Use | Method Development / Routine | QC / Release Testing | Chiral / R&D |
(Note 1) The "d6 Major" Nuance: LGC/TRC often lists this product as "d6 Major." This indicates that while the synthesis targets a d7 structure (likely 2x -OCD3 groups + 1 ring deuterium), the dominant species in the mass spectrum is often the d6 isotopologue.
-
Impact: If you tune your Q1 mass filter to the theoretical d7 mass (
), you may miss the most abundant ion ( ), reducing sensitivity.
Decision Framework: Selecting the Right Standard
The following logic gate assists in selecting the appropriate grade based on your study phase.
Figure 1: Decision matrix for Internal Standard selection emphasizing regulatory requirements and solubility constraints.
Experimental Validation: The "Zero-Interference" Protocol
Trusting the Certificate of Analysis (CoA) is insufficient for bioanalysis. You must experimentally validate the Cross-Signal Contribution (Crosstalk) .
Objective
To quantify:
-
IS Interference: Does the Pantoprazole-d7 contribute signal to the Analyte (Pantoprazole-d0) channel? (Risk: False Positives).
-
Reverse Interference: Does high-concentration Analyte contribute signal to the IS channel? (Risk: Inaccurate Quantification).
Methodology
Step 1: Stock Preparation
-
Dissolve Pantoprazole-d7 Sodium Salt in Methanol:Water (50:50 v/v) to generate a 1.0 mg/mL stock.
-
Note: The Sodium salt is hygroscopic. Equilibrate the vial to room temperature before weighing to prevent moisture uptake affecting stoichiometry.
Step 2: Q1 Scan (Precursor Characterization)
-
Infuse the IS stock (100 ng/mL) directly into the MS.
-
Critical Check: Observe the isotopic envelope.
-
Theoretical [M+H]+ for Pantoprazole-d0: ~384.1
-
Theoretical [M+H]+ for Pantoprazole-d7: ~391.1
-
Observation: If the peak at 390.1 (d6) is higher than 391.1 (d7), adjust your MRM transition to target the d6 species for maximum sensitivity.
-
Step 3: Crosstalk Injection Sequence Run the following LC-MS/MS sequence:
-
Double Blank: (Mobile Phase only) → Expect: No signal.
-
Blank + IS: (Matrix spiked with IS only at working concentration) → Monitor: Analyte Transition (384.1 > 200.1).
-
Acceptance Criteria: Signal in Analyte channel must be < 20% of the LLOQ signal.[1]
-
-
ULOQ Sample: (Analyte at Upper Limit of Quantification, no IS) → Monitor: IS Transition (391.1 > 207.1).
-
Acceptance Criteria: Signal in IS channel must be < 5% of the average IS response .
-
Workflow Visualization
Figure 2: Workflow for validating isotopic purity and cross-signal contribution.
Technical Recommendation
For regulated bioequivalence studies involving Pantoprazole:
-
Primary Recommendation: Source Pantoprazole-d7 Sodium Salt from LGC Standards (TRC) or Merck .
-
Mandatory Action: Perform the Q1 Scan immediately upon receipt. If the "d6 Major" isotopologue is dominant, update your MS method to track the d6 mass. This does not invalidate the standard, but failing to account for it will destroy your assay's precision.
-
Solubility: Leverage the sodium salt form to dissolve in aqueous-organic mixtures (e.g., 50% Methanol), avoiding the precipitation issues often seen with the free acid form in high-aqueous mobile phases.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Guidelines on Internal Standard Interference and Crosstalk.
-
LGC Standards. Pantoprazole-d7 Sodium Salt (d6 Major) Specification Sheet. Product Code TRC-P183018.[2]
-
Merck (Sigma-Aldrich). Certified Reference Materials and ISO 17034 Accreditation Scope.
-
European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. (2022). Requirements for IS response variability.
Sources
Safety Operating Guide
Pantoprazole-d7 Sodium Salt (d6 Major) proper disposal procedures
Executive Summary & Core Directive
Pantoprazole-d7 Sodium Salt (d6 Major) is a stable isotope-labeled analog of the proton pump inhibitor Pantoprazole. It is primarily used as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of pantoprazole in biological matrices.
Critical Safety Distinction: While labeled with deuterium ("d7"), this compound is non-radioactive . It must be handled and disposed of as Hazardous Chemical Waste , not radioactive waste. Misclassification leads to unnecessary regulatory burden and disposal costs.
The "d6 Major" Designation: This refers to the isotopic distribution where the d6 isotopologue may be the most abundant species due to synthetic routes or proton exchange. This does not alter the chemical toxicity or disposal profile compared to the unlabeled sodium salt.
Hazard Profile & Physicochemical Properties
To ensure a self-validating disposal system, one must understand the compound's reactivity. Pantoprazole sodium is a weak base that is chemically unstable in acidic environments.
| Property | Specification | Operational Implication |
| CAS Number | 138786-67-1 (Unlabeled) | Use unlabeled CAS for general waste profiling if specific isotope CAS is unavailable in EHS software. |
| Hazard Class | Irritant / Harmful | GHS: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A. |
| Chemical Nature | Sodium Salt (Weak Base) | DO NOT mix with strong acids in waste streams. Rapid degradation and potential heat evolution may occur. |
| Solubility | Soluble in Water, Methanol, DMSO | Disposal stream depends heavily on the solvent used (see Section 4). |
| Stability | Acid-labile | Degrades rapidly at pH < 5.0. Keep waste streams neutral to alkaline (pH 9–10) to maintain stability before incineration. |
Pre-Disposal Assessment: The Decision Matrix
Before any physical action, perform this logic check to determine the correct waste stream. This prevents "waste cocktails" that violate RCRA regulations.
Figure 1: Decision matrix for segregating Pantoprazole-d7 waste streams based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired vials, spilled powder, or weighing boat residues.
-
PPE Requirement: Nitrile gloves, safety glasses, and lab coat. Respiratory protection (N95 or fume hood) recommended to avoid inhaling dust.
-
Containment: Transfer the solid material into a dedicated Solid Hazardous Waste container.
-
Note: Do not use "Sharps" containers unless the glass vial is broken.
-
-
Labeling:
-
Chemical Name: "Pantoprazole Sodium Salt (Deuterated)"
-
Hazards: Check "Toxic" and "Irritant".
-
Constituents: 100% Pantoprazole Sodium.
-
-
Verification: Ensure the container lid is sealed tight to prevent moisture ingress, which causes the salt to clump and degrade.
Protocol B: Liquid Waste (Organic Solvents)
Use this for stock solutions in Methanol (MeOH), DMSO, or Acetonitrile.
-
Assessment: In this scenario, the solvent dictates the waste classification, not the milligram-amount of Pantoprazole.
-
Segregation: Pour into the Flammable/Organic Solvent Waste carboy.
-
Crucial Compatibility Check: Ensure the carboy does not contain strong acids (e.g., HCl, H2SO4). Mixing Pantoprazole sodium (a base) with acid waste can cause neutralization heat and gas evolution.
-
-
Labeling:
-
List the solvent first (e.g., "Methanol 99%").
-
List "Pantoprazole-d7 Sodium <1%" as a trace contaminant.
-
Protocol C: Aqueous Waste (HPLC Effluent/Buffers)
Use this for leftover LC-MS mobile phases containing the standard.
-
Prohibition: Do NOT pour down the sink. Even though Pantoprazole is used clinically, laboratory waste regulations (RCRA) strictly prohibit drain disposal of pharmaceutical agents.
-
Collection: Collect in "Aqueous Chemical Waste" containers.
-
pH Adjustment (Optional but Recommended): If the waste stream is highly acidic (e.g., 0.1% Formic Acid mobile phase), the Pantoprazole will degrade. This is acceptable for disposal, but ensure the waste container is vented or not tightly sealed immediately if large volumes are mixed, to allow pressure equalization.
Decontamination of Containers (Empty Vials)
Because Pantoprazole-d7 is an expensive internal standard, vials are often washed to recover every drop, or simply discarded when "empty."
The "Triple Rinse" Rule (RCRA Compliance):
-
Rinse 1: Add a small volume of Methanol or Water to the "empty" vial. Vortex. Decant into the appropriate Liquid Waste container.
-
Rinse 2 & 3: Repeat.
-
Final Status: Once triple-rinsed, the glass vial is considered "RCRA Empty" and can be defaced (label removed) and placed in the Glass Recycling or General Glass Trash , depending on facility rules.
-
Exception: If your facility treats all pharmaceutical vials as hazardous regardless of rinsing, follow local "P-Trace" or "Chemo-waste" protocols.
-
Regulatory Framework & Compliance
-
US EPA (RCRA): Pantoprazole is not P-listed or U-listed. However, it falls under characteristic waste rules if mixed with flammable solvents (D001). As a pure substance, it is regulated as "Non-RCRA Regulated Hazardous Waste" in many jurisdictions, but best practice dictates incineration.
-
Deuterium Exemption: The presence of Deuterium (²H) does not trigger Nuclear Regulatory Commission (NRC) oversight. It is a stable isotope.
Emergency Procedures (Spill Response)
Scenario: You drop a 10mg vial of Pantoprazole-d7 Sodium powder on the floor.
-
Isolate: Mark the area.[2]
-
Protect: Wear standard PPE.
-
Clean:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (water or methanol) to dampen the powder.
-
Wipe up and place all towels into a Solid Hazardous Waste bag.
-
Clean the surface with soap and water (Pantoprazole sodium is water-soluble).
-
-
Report: Log the loss in your inventory system. Since it is an expensive reagent, inventory accuracy is as critical as safety.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9882929, Pantoprazole Sodium. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Pantoprazole-d7 Sodium Salt
As a Senior Application Scientist, it is my experience that meticulous and well-informed safety practices are the bedrock of innovative and successful research. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling Pantoprazole-d7 Sodium Salt. This deuterated analog of a proton pump inhibitor, while a valuable tool in pharmacokinetic and metabolic studies, requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document moves beyond a simple checklist, offering a procedural and explanatory framework to empower you, the researcher, to make informed safety decisions.
Understanding the Risks: Why PPE is Non-Negotiable
Pantoprazole-d7 Sodium Salt, like its non-deuterated counterpart, is a stable compound but presents potential hazards that necessitate a comprehensive PPE strategy. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and accidental ingestion.[1][2][3][4] Safety Data Sheets (SDS) for pantoprazole sodium indicate that it may be harmful if swallowed.[2][5][6] While specific toxicity data for the deuterated form is less common, it is a prudent and standard practice in chemical safety to handle isotopically labeled compounds with the same level of caution as the parent compound.
The physical form of the compound, typically a solid or powder, means that any activity that can generate dust—such as weighing, transferring, or preparing solutions—is a critical control point for minimizing exposure.[7][8][9][10] Therefore, our PPE recommendations are designed to create a robust barrier against these potential routes of exposure.
Core Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it should be tailored to the specific procedure being performed. However, a baseline level of protection is always required when handling Pantoprazole-d7 Sodium Salt.
Eye and Face Protection
Rationale: The eyes are highly susceptible to chemical splashes and airborne particulates. Preventing eye contact is a critical first line of defense.[11]
-
Minimum Requirement: At all times within the laboratory where Pantoprazole-d7 Sodium Salt is handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[12][13]
-
Recommended for High-Risk Tasks: When handling larger quantities (over 1 liter of a solution) or when there is a significant risk of splashing or dust generation, chemical splash goggles should be worn.[7][13][14]
-
Full Face Protection: For procedures with a high potential for energetic reactions or significant splashing outside of a fume hood, a face shield should be worn in conjunction with safety glasses or goggles.[13][15][16] A face shield alone does not provide adequate eye protection.[13]
Skin and Body Protection
Rationale: To prevent skin irritation and absorption, appropriate protective clothing is essential.[1][12]
-
Laboratory Coat: A long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[11][12] For handling this compound, a flame-resistant lab coat is a good general practice in a chemical laboratory setting.[13]
-
Gloves: Chemical-resistant gloves are mandatory.[7][14][17]
-
Material: Nitrile gloves are a suitable choice for handling Pantoprazole-d7 Sodium Salt in solid form and for preparing solutions.[11] Always inspect gloves for any signs of damage before use.[7][12]
-
Practice: It is recommended to use double gloves, especially when working within a containment system like a biological safety cabinet, to allow for the removal of the outer, contaminated glove before exiting the containment area.[18] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[18] Always wash hands thoroughly after removing gloves.[7]
-
-
Footwear: Closed-toe shoes are required in all laboratory settings; sandals or other open-toed footwear are not permitted.[11][13]
Respiratory Protection
Rationale: The primary inhalation hazard associated with Pantoprazole-d7 Sodium Salt is the aerosolization of its dust.
-
Engineering Controls: The first line of defense against respiratory exposure is the use of engineering controls. Whenever possible, handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize the generation of airborne dust.[7][11][14]
-
When a Respirator is Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup of a significant amount of solid material, respiratory protection is necessary.[2][3][7] A NIOSH-approved respirator, such as an N95 dust mask, may be appropriate for low levels of dust.[19] For higher potential exposures, a full-face respirator may be required.[7]
PPE Selection and Operational Plan
To provide clear, actionable guidance, the following table summarizes the recommended PPE for various laboratory tasks involving Pantoprazole-d7 Sodium Salt.
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Storage and Transport within the Lab | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Not generally required |
| Weighing and Transferring Solid | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Recommended to be performed in a fume hood or ventilated enclosure. If not possible, an N95 respirator should be considered. |
| Solution Preparation | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not generally required if performed in a well-ventilated area or fume hood. |
| Handling Solutions (e.g., cell culture, animal dosing) | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Not generally required |
| Spill Cleanup (Solid) | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat | N95 or higher-level respirator required. |
| Waste Disposal | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Not generally required |
Procedural Guide: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure (Putting On)
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Procedure (Taking Off)
This should ideally be done in a designated area to prevent spreading contamination.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, creating a bag for both gloves. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Unfasten your lab coat. Peel it off from the shoulders, turning it inside out as you remove it. Avoid shaking it. Fold it with the contaminated side inward and place it in the designated receptacle for laundering or disposal.
-
Eye and Face Protection: Remove your face shield or goggles from the back by lifting the headband.
-
Respirator (if used): Remove your respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[17]
Decision-Making for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with Pantoprazole-d7 Sodium Salt.
Caption: Workflow for selecting appropriate PPE when handling Pantoprazole-d7 Sodium Salt.
Disposal Plan
Proper disposal of contaminated materials is a critical final step in safe handling.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated disposable items should be placed in a sealed bag and disposed of in accordance with your institution's chemical waste procedures.[1][2]
-
Chemical Waste: Dispose of unused Pantoprazole-d7 Sodium Salt and solutions containing the compound as chemical waste.[1][7] Do not pour it down the drain.[7][20] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[7]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound before beginning any work.
References
-
SAFETY DATA SHEET - Pantoprazole sodium salt hydrate. Fisher Scientific. Available from: [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available from: [Link]
-
Strategies for Effective Chemical Management. Lab Manager. Available from: [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Medium. Available from: [Link]
-
Pantoprazole Tablets - SAFETY DATA SHEET. MsdsDigital.com. Available from: [Link]
-
PANTOPRAZOLE SODIUM SESQUIHYDRATE - Safety Data Sheet. MOEHS Group. Available from: [Link]
-
SAFETY DATA SHEET - Pantoprazole Sodium, USP. Spectrum Pharmacy Products. Available from: [Link]
-
Personal Protective Equipment. US EPA. Available from: [Link]
-
Pantoprazole Sodium - Material Safety Data Sheet (MSDS). MSDS.com. Available from: [Link]
-
PPE and Safety for Chemical Handling. ACS Material. Available from: [Link]
-
SAFETY DATA SHEET - Pantoprazole Sodium for Injection. Amazon S3. Available from: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth. Available from: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]
Sources
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- 7. chemicalbook.com [chemicalbook.com]
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- 9. cdn.pfizer.com [cdn.pfizer.com]
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- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. fishersci.ie [fishersci.ie]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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- 15. epa.gov [epa.gov]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
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- 20. Strategies for Effective Chemical Management | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
